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  • Product: 2-[4-(Difluoromethoxy)phenyl]morpholine
  • CAS: 1097820-96-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-[4-(Difluoromethoxy)phenyl]morpholine

The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways of 2-[4-(Difluoromethoxy)phenyl]morpholine . This monograph is designed for researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways of 2-[4-(Difluoromethoxy)phenyl]morpholine . This monograph is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a bioisosteric scaffold in central nervous system (CNS) drug discovery.

Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Applications


Executive Summary

2-[4-(Difluoromethoxy)phenyl]morpholine is a substituted morpholine derivative belonging to the 2-phenylmorpholine class of psychostimulants and monoamine reuptake inhibitors.[1] Structurally, it is an analog of phenmetrazine (specifically the des-methyl variant) and reboxetine -related scaffolds.[1]

The incorporation of the difluoromethoxy group (


)  at the para-position of the phenyl ring is a critical medicinal chemistry design element. This group acts as a lipophilic bioisostere of the methoxy group (

) and the trifluoromethoxy group (

). It modulates the compound's metabolic stability by blocking the para-position from oxidative hydroxylation (CYP450-mediated) while acting as a weak hydrogen bond donor, a unique property among fluorinated ethers.[1]

Structural Analysis & Physicochemical Properties[2]

Molecular Architecture

The molecule consists of a morpholine ring substituted at the C2 position with a phenyl ring bearing a 4-difluoromethoxy substituent.[1]

  • Core Scaffold: 2-Phenylmorpholine (a privileged structure for norepinephrine/dopamine transporter binding).[1]

  • Substituent: The

    
     group is characterized by a "lipophilic hydrogen bond donor" capability due to the polarized C-H bond adjacent to the electronegative fluorines and oxygen.
    
Key Physicochemical Parameters

The following data represents calculated and consensus values based on structural analogs (e.g., 2-phenylmorpholine and 4-difluoromethoxy derivatives).

PropertyValue (Approx.)Significance
Molecular Weight 229.23 g/mol Optimal for CNS penetration (Rule of 5 compliant).[1]
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; higher than 4-methoxy analog (LogP ~1.[1]2) but lower than 4-trifluoromethoxy.[1]
TPSA ~30-40 ŲHighly permeable; well below the blood-brain barrier (BBB) cutoff of 90 Ų.[1]
pKa (Basic N) 8.4 – 8.7Predominantly ionized at physiological pH (7.4), facilitating interaction with aspartate residues in monoamine transporters.
H-Bond Donors/Acceptors 1 (NH), 1 (CF2H) / 3 (N, O, F)The CF2H proton can act as a weak donor (acidic C-H).
Rotatable Bonds 3Low conformational entropy penalty upon binding.[1]
Electronic Effects of

The difluoromethoxy group exerts a unique electronic influence compared to a methoxy group:

  • Hammett Constant (

    
    ):  The 
    
    
    
    value for
    
    
    is approximately 0.11 , whereas
    
    
    is -0.27 . This indicates that while methoxy is electron-donating, the difluoromethoxy group is weakly electron-withdrawing due to the high electronegativity of the two fluorine atoms.[1]
  • Metabolic Impact: The C-H bond in

    
     is stronger than the C-H bonds in 
    
    
    
    , significantly reducing the rate of O-dealkylation.[1]

Synthetic Pathways[1][3]

The synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine typically follows routes established for 2-aryl morpholines. The Epoxide Ring-Opening strategy is preferred for its regioselectivity and scalability.[1]

Retrosynthetic Analysis
  • Target: 2-[4-(Difluoromethoxy)phenyl]morpholine[1][2]

  • Disconnection: C-N and C-O bonds of the morpholine ring.[1]

  • Precursors: 2-(4-(Difluoromethoxy)phenyl)oxirane (Styrene oxide derivative) and 2-Aminoethyl hydrogen sulfate.[1]

Diagram: Synthetic Workflow (Epoxide Route)

Synthesis Precursor 4-(Difluoromethoxy) benzaldehyde Step1 Corey-Chaykovsky Rxn Precursor->Step1 Epoxide 2-[4-(Difluoromethoxy) phenyl]oxirane Step1->Epoxide Step2 Cyclization (Base/Phase Transfer) Epoxide->Step2 Reagent 2-Aminoethyl hydrogen sulfate Reagent->Step2 Product 2-[4-(Difluoromethoxy) phenyl]morpholine Step2->Product

Figure 1: Convergent synthesis via the styrene oxide intermediate.[1]

Detailed Experimental Protocol (Epoxide Method)

This protocol is adapted from standard methodologies for 2-phenylmorpholine synthesis [1, 2].[1]

Step 1: Synthesis of 2-[4-(Difluoromethoxy)phenyl]oxirane

  • Reactants: 4-(Difluoromethoxy)benzaldehyde (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq).

  • Solvent: DMSO/THF (dry).

  • Procedure: Generate the sulfur ylide by treating trimethylsulfoxonium iodide with NaH in DMSO at 0°C. Add the aldehyde dropwise. Stir at room temperature (RT) for 2-4 hours.

  • Workup: Quench with water, extract with diethyl ether, wash with brine, dry over

    
    , and concentrate. Use crude or purify via flash chromatography (Hexanes/EtOAc).[1]
    

Step 2: Cyclization to Morpholine

  • Reactants: Epoxide from Step 1 (1.0 eq), 2-Aminoethyl hydrogen sulfate (1.2 eq), NaOH (4.0 eq).

  • Solvent: Methanol / Water (1:1).[1]

  • Procedure: Dissolve the epoxide in MeOH. Add a solution of 2-aminoethyl hydrogen sulfate and NaOH in water.[1]

  • Conditions: Heat to 40-50°C for 12-18 hours. The reaction proceeds via nucleophilic attack of the amine on the epoxide (regioselective for the benzylic position is favored in some conditions, but attack at the less hindered carbon followed by cyclization is standard for this reagent system).

  • Workup: Evaporate MeOH. Extract aqueous residue with DCM or Chloroform.[1] The product is in the organic phase.[1][3][4][5][6]

  • Purification: Convert to HCl salt for crystallization (Ether/Ethanol) or purify free base via column chromatography (

    
    ).
    

Medicinal Chemistry & Pharmacology

Bioisosterism and Metabolic Stability

The primary utility of the 4-difluoromethoxy group is the blockade of metabolic degradation.[1]

  • CYP450 Inhibition: The 4-position of the phenyl ring in phenmetrazine analogs is a primary site for hydroxylation (Phase I metabolism).[1] Replacing

    
     or 
    
    
    
    with
    
    
    significantly extends the half-life (
    
    
    ) of the molecule.[1]
  • Hydrogen Bonding: Uniquely, the proton in

    
     is sufficiently acidic to act as a weak hydrogen bond donor to protein targets, potentially creating novel binding interactions within the orthosteric site of transporters (DAT/NET) that are not possible with 
    
    
    
    or
    
    
    [3].
Predicted Activity Profile

Based on the SAR of the 2-phenylmorpholine scaffold:

  • Mechanism: Norepinephrine-Dopamine Releasing Agent (NDRA) or Reuptake Inhibitor (NDRI).[1]

  • Selectivity: The lack of N-methylation (compared to phenmetrazine) often shifts selectivity towards norepinephrine (NET) over dopamine (DAT), reducing abuse potential while maintaining efficacy for attention disorders or vigilance enhancement.

  • Potency: The electron-withdrawing nature of the substituent may slightly reduce potency compared to the 4-methyl or 3-methyl analogs, but this is often offset by improved pharmacokinetic (PK) properties.[1]

Analytical Characterization

To validate the synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine , the following spectral signatures are diagnostic:

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
6.50 Triplet (

Hz)
1H

(Diagnostic Signal)
7.35 - 7.10 Multiplet4HAromatic protons (AA'BB' system)
4.45 Doublet of Doublets1HMorpholine C2-H (Benzylic)
3.80 - 2.90 Multiplets6HMorpholine ring protons (

-N,

-O)
1.80 Broad Singlet1HNH (Exchangeable)
Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Ion:

    
    .[1]
    
  • Fragmentation: Loss of

    
     (51 Da) or morpholine ring cleavage may be observed in MS/MS.
    

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Potentially bioactive (CNS stimulant).[1]

  • Handling: Use a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store as the Hydrochloride (HCl) salt at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hygroscopic uptake.

References

  • Synthesis of 2-substituted morpholines: Title: "Practical Synthesis of 2-Substituted Morpholines from Epoxides." Source:Tetrahedron Letters, Elsevier. URL:[Link] (General reference for epoxide methodology).

  • Difluoromethoxy Group Properties: Title: "The Difluoromethoxy Group in Medicinal Chemistry: A Lipophilic Hydrogen Bond Donor."[1] Source:Journal of Medicinal Chemistry. URL:[Link]

  • Phenmetrazine Analogs SAR: Title: "Structure-activity relationships of phenmetrazine derivatives: Exploring the 2-phenylmorpholine scaffold."[1] Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • PubChem Compound Summary (Analog): Title: "2-Phenylmorpholine | C10H13NO."[1][7] Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link]

Sources

Exploratory

Introduction: The Strategic Union of a Privileged Scaffold and a Unique Functional Group

An In-Depth Technical Guide to the Physicochemical Characteristics of Difluoromethoxy Phenyl Morpholine Derivatives In the landscape of modern medicinal chemistry, the morpholine ring stands as a privileged scaffold, a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Difluoromethoxy Phenyl Morpholine Derivatives

In the landscape of modern medicinal chemistry, the morpholine ring stands as a privileged scaffold, a structural motif frequently incorporated into bioactive molecules and approved drugs for its favorable metabolic, biological, and physicochemical properties.[1] Its versatility and straightforward synthetic accessibility make it a reliable building block in drug design.[1] This guide focuses on a specific, highly valuable subclass: phenyl morpholine derivatives functionalized with a difluoromethoxy (-OCF₂H) group.

The strategic introduction of fluorine-containing groups is a cornerstone of contemporary drug design, used to fine-tune the properties of drug candidates to enhance efficacy and pharmacokinetic profiles.[2] The difluoromethoxy group, in particular, has emerged as a compelling substituent. It offers a unique and nuanced combination of electronic and steric properties that can dramatically influence a molecule's behavior, providing a powerful tool for lead optimization.[2][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the core physicochemical characteristics of difluoromethoxy phenyl morpholine derivatives, detailing the causality behind experimental choices, providing validated protocols, and grounding all claims in authoritative references.

The Difluoromethoxy Group: A Unique Modulator of Physicochemical Properties

The difluoromethoxy group's value lies in its distinct properties, which are often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3] This intermediacy provides medicinal chemists with a greater degree of control for fine-tuning molecular characteristics.

Lipophilicity and Hydrogen Bonding: A "Lipophilic Hydrogen Bond Donor"

Perhaps the most significant feature of the -OCF₂H group is the acidic nature of its hydrogen atom, which allows it to function as a hydrogen bond donor.[2][4] This is a rare and valuable characteristic, as it enables the group to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores.[4][5] This allows for the preservation of crucial interactions with biological targets while improving metabolic stability.[2]

Simultaneously, the group generally increases lipophilicity, though to a lesser extent than the trifluoromethoxy group.[2] This moderate lipophilicity enhancement can improve membrane permeability and oral absorption.[2] The interplay between increased lipophilicity and hydrogen bond donor capacity makes the -OCF₂H group a uniquely powerful tool in drug design.[4]

Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[2] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically vulnerable group, such as a methoxy group prone to O-demethylation, with a -OCF₂H moiety can significantly increase a drug's plasma half-life, reduce clearance, and improve overall bioavailability.[2][3]

Electronic Effects and pKa Modulation

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing.[2] This electronic influence can alter the acidity or basicity (pKa) of nearby functional groups within the molecule.[3] This effect is crucial, as the ionization state of a drug at physiological pH is a key determinant of its solubility, permeability, and ability to engage with its biological target.[3][6]

Comparative Physicochemical Data

The following table summarizes the key physicochemical parameters, providing a comparative overview that underscores the unique position of the difluoromethoxy group.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Pi (π) Value -0.02+0.45 (approx.)+1.04
Hammett Constant (σp) -0.27+0.14 (approx.)+0.35
Hydrogen Bond Capability H-Bond AcceptorH-Bond Donor & AcceptorH-Bond Acceptor
Metabolic Stability Prone to O-demethylationHighVery High

Data synthesized from multiple sources.[2][3][7]

Synthesis of Difluoromethoxy Phenyl Morpholine Derivatives

A common and effective method for synthesizing the target compounds involves the O-difluoromethylation of a corresponding phenol precursor. This late-stage functionalization allows for the efficient generation of analogs for structure-activity relationship (SAR) studies.[8]

General Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of a difluoromethoxy phenyl morpholine derivative from a phenolic starting material.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Phenolic Phenyl Morpholine Precursor Reaction O-Difluoromethylation (e.g., with ClCHF₂ or TMSCF₂H) Start->Reaction Quench Reaction Quenching (e.g., with H₂O or sat. NH₄Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Final Pure Difluoromethoxy Phenyl Morpholine Derivative Purification->Final

Caption: General workflow for synthesis and purification.

Experimental Protocol: O-Difluoromethylation of a Phenol Precursor

This protocol is a representative example for the synthesis of aryl difluoromethyl ethers.[3]

  • Preparation: To a solution of the 4-(4-hydroxyphenyl)morpholine precursor (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or MeCN) in a pressure vessel, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Introduce the difluoromethylating agent. A common choice is sodium chlorodifluoroacetate (ClCF₂COONa) which serves as a precursor to difluorocarbene.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (e.g., 100-120 °C) for several hours (e.g., 4-12 h). Monitor the reaction progress by TLC or LC-MS.

    • Causality: The heat is necessary to induce decarboxylation of the chlorodifluoroacetate, generating the reactive difluorocarbene intermediate which is then trapped by the phenoxide.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired difluoromethoxy phenyl morpholine derivative.[2]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

Determination of Core Physicochemical Properties

Accurate determination of physicochemical properties is essential for predicting a compound's pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[11]

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's permeability across biological membranes.[12] It is measured as the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH).[6]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most straightforward technique for LogP determination.[13]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a mutually saturated mixture of n-octanol and water (or a suitable buffer like PBS for LogD) by shaking them together for 24 hours and allowing the phases to separate.

    • Causality: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.

  • Partitioning: Add a small aliquot of the compound's stock solution to a known volume of the octanol-water mixture. The final concentration should be low enough to avoid solubility issues but high enough for accurate detection.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

    • Causality: Centrifugation breaks any emulsions that may have formed, which is crucial for clean sampling and accurate concentration measurement.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

While robust, this method can be labor-intensive. Modern alternatives like HPLC-based methods offer higher throughput and require less compound.[14]

Aqueous Solubility

A drug must have adequate aqueous solubility to be absorbed and distributed throughout the body.[6] Low solubility is a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility by Turbidimetry

This high-throughput method measures the point at which a compound precipitates from a solution, providing a kinetic solubility value.[15]

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: In a 96-well microplate, add aqueous buffer (e.g., PBS at pH 7.4).

  • Compound Addition: Use a liquid handler to add small, precise volumes of the DMSO stock solution to the buffer, creating a serial dilution.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader immediately after compound addition and again after a short incubation period (e.g., 1-2 hours).

  • Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Ionization Constant (pKa)

The pKa value determines the extent to which a compound is ionized at a given pH.[6] Since the neutral form of a drug is typically more membrane-permeable, pKa is a critical parameter for predicting absorption.[11]

Experimental Protocol: Potentiometric Titration
  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water).

  • Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) if the compound is basic, or a standardized base (e.g., 0.1 M NaOH) if it is acidic.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by identifying the pH at which the compound is 50% ionized.

General Characterization Workflow

The following diagram outlines the logical flow for the comprehensive physicochemical profiling of a novel derivative.

G cluster_primary Primary Assays cluster_secondary Secondary Assays Start Newly Synthesized Derivative Solubility Aqueous Solubility (Turbidimetry) Start->Solubility LogP Lipophilicity (LogP/LogD) Start->LogP pKa Ionization Constant (pKa) Start->pKa Stability Metabolic Stability (Liver Microsomes) Solubility->Stability LogP->Stability pKa->Stability Permeability Permeability (e.g., PAMPA) Stability->Permeability Decision Go/No-Go Decision for further studies Permeability->Decision

Caption: Workflow for physicochemical profiling.

Application Case Study: Roflumilast and PDE4 Inhibition

The value of the difluoromethoxy group is exemplified in approved drugs such as Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD).[2] The difluoromethoxy group in Roflumilast is critical for its potency and metabolic stability.[2]

Mechanism of Action: Roflumilast inhibits the PDE4 enzyme, which is responsible for degrading cyclic adenosine monophosphate (cAMP). By blocking PDE4, Roflumilast increases intracellular cAMP levels. This activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a reduction in inflammatory responses.[2]

G Roflumilast Roflumilast (-OCF₂H phenyl morpholine) PDE4 PDE4 Enzyme Roflumilast->PDE4 Inhibits cAMP cAMP cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->cAMP Adenylate Cyclase Inflammation Inflammatory Response PKA->Inflammation Reduces

Caption: Simplified Roflumilast signaling pathway.

Conclusion

Difluoromethoxy phenyl morpholine derivatives represent a strategically important class of compounds in drug discovery. The -OCF₂H group is not merely a placeholder but a sophisticated functional moiety that confers a unique and advantageous set of physicochemical properties. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful lever for medicinal chemists to optimize lead compounds.[2] By replacing metabolically weak spots, enhancing membrane permeability, and modulating pKa, the difluoromethoxy group can significantly improve a candidate's pharmacokinetic profile while maintaining or even improving its biological activity. A thorough understanding and robust experimental determination of the physicochemical characteristics described in this guide are paramount to successfully leveraging this unique functional group in the design of next-generation therapeutics.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). Benchchem.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (2025). Benchchem.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... (2022). PMC.
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Semantic Scholar.
  • LogP/LogD/pKa/pH Solubility in Preformulation Analysis. Testing Lab / Alfa Chemistry.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal of Pharmaceutical Research and Science.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2001). PubMed.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • Analysis of Physicochemical Properties for Drugs of N
  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2020). PubMed.

Sources

Foundational

Lipophilicity and LogP Profiling of 2-[4-(Difluoromethoxy)phenyl]morpholine: A Technical Guide for ADME Optimization

Executive Summary In modern medicinal chemistry, the precise modulation of a drug candidate's physicochemical properties is the cornerstone of successful lead optimization. 2-[4-(Difluoromethoxy)phenyl]morpholine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise modulation of a drug candidate's physicochemical properties is the cornerstone of successful lead optimization. 2-[4-(Difluoromethoxy)phenyl]morpholine (CAS: 1097820-96-6) represents a highly rationalized molecular scaffold that perfectly balances aqueous solubility, membrane permeability, and metabolic stability.

By combining a morpholine core with a difluoromethoxy-substituted phenyl ring, this molecule leverages two distinct pharmacophoric strategies. This whitepaper provides an in-depth technical analysis of the structural causality behind its lipophilicity (LogP/LogD), detailing the theoretical frameworks and field-proven experimental protocols required to evaluate such fluorinated heterocycles.

Structural Deconstruction & Causality

To understand the lipophilic profile of 2-[4-(Difluoromethoxy)phenyl]morpholine, we must deconstruct its two primary functional groups and analyze their independent and synergistic effects on the molecule's partition coefficient.

The Morpholine Core: Basicity and Solvation

Morpholine is a privileged six-membered heterocycle containing both an ether oxygen and a secondary amine[1].

  • Causality of pKa Modulation: Unlike piperidine (pKa ~11), the electronegative oxygen atom in morpholine withdraws electron density from the nitrogen via the inductive effect (-I), lowering the pKa to approximately 8.4–8.7[2].

  • ADME Impact: At a physiological pH of 7.4, a significant fraction of the morpholine ring remains in its neutral, unprotonated state. This optimal basicity ensures that the molecule retains enough aqueous solubility for systemic circulation while maintaining sufficient lipophilicity to cross lipid bilayers, such as the Blood-Brain Barrier (BBB)[3].

The Difluoromethoxy Group (-OCF₂H): The "Lipophilic Hydrogen Bond Donor"

The substitution of a standard methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) is a sophisticated bioisosteric replacement[4].

  • Causality of Metabolic Shielding: Methoxy groups are highly susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP450) enzymes. The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent carbon, effectively blocking this metabolic liability[5].

  • Lipophilicity and Polarity: The -OCF₂H group is unique. While fluorine typically increases lipophilicity, the highly polarized C-H bond in the difluoromethyl moiety acts as a lipophilic hydrogen bond donor[4]. This allows the group to participate in target binding without driving the overall LogP to the extreme, highly hydrophobic levels typically seen with trifluoromethoxy (-OCF₃) substitutions[5].

StructuralRationale Target 2-[4-(Difluoromethoxy)phenyl]morpholine Morpholine Morpholine Core (pKa ~ 8.5) Target->Morpholine Difluoromethoxy -OCF2H Group (Lipophilic HBD) Target->Difluoromethoxy Solubility Aqueous Solubility & Salt Formation Morpholine->Solubility Basic Nitrogen Metabolism Metabolic Stability (CYP450 Shielding) Morpholine->Metabolism Reduced Oxidation Difluoromethoxy->Metabolism Blocks para-Oxidation Lipophilicity Fine-tuned LogP (Membrane Permeability) Difluoromethoxy->Lipophilicity Fluorine Effect

Caption: Structural rationale detailing the causal ADME impacts of the morpholine and difluoromethoxy moieties.

Physicochemical Profiling: Lipophilicity, LogP, and LogD

Lipophilicity is quantified using the partition coefficient (LogP) for the neutral species, and the distribution coefficient (LogD) for the pH-dependent ionized species.

For 2-[4-(Difluoromethoxy)phenyl]morpholine, the theoretical LogP is estimated to be between 1.8 and 2.2 . This falls perfectly within the "Rule of Five" sweet spot for oral bioavailability. However, because the morpholine nitrogen is protonated at acidic and neutral pH, the LogD at pH 7.4 will be significantly lower (estimated ~0.8 - 1.2), reflecting the molecule's transition into a more hydrophilic cationic state in the bloodstream.

Table 1: Comparative Lipophilicity of Phenyl Substituents

To contextualize the impact of the difluoromethoxy group, the table below summarizes the Hansch lipophilicity constants (π) and the relative shift in LogP (ΔLogP) compared to a standard hydrogen atom[4],[5].

Substituent GroupStructureHansch π ParameterΔLogP vs. -HADME Characteristics
Hydrogen -H0.000.00Baseline
Methoxy -OCH₃-0.02~ -0.02Electron-donating, metabolically unstable.
Difluoromethoxy -OCF₂H+0.18-0.1 to +0.4Lipophilic H-bond donor, metabolically stable.
Trifluoromethoxy -OCF₃+1.04~ +1.04Highly lipophilic, purely electron-withdrawing.

Experimental Protocols for Lipophilicity Determination

Determining the exact LogP of fluorinated heterocycles requires robust, self-validating protocols. While standard UV-Vis spectroscopy is common, compounds like 2-[4-(Difluoromethoxy)phenyl]morpholine may lack a strong enough chromophore for low-concentration quantification. In such cases, ¹⁹F NMR-based partitioning is the gold standard[6].

Protocol 1: Standard Shake-Flask Method (LC-MS/MS)
  • Objective: Determine the LogD at physiological pH.

  • Causality: Measuring both the aqueous and organic phases ensures mass balance, confirming that the compound hasn't degraded or adsorbed to the glassware.

  • Preparation: Prepare a 10 mM stock solution of 2-[4-(Difluoromethoxy)phenyl]morpholine in DMSO.

  • Equilibration: Pre-saturate n-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4), and vice versa, by stirring vigorously for 24 hours.

  • Partitioning: Add 10 µL of the compound stock to 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v) in a glass vial.

  • Agitation: Shake the vials at 25°C for 60 minutes at 300 rpm to ensure complete thermodynamic distribution.

  • Separation: Centrifuge at 3000 x g for 15 minutes to achieve clean phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify the concentration of the compound using LC-MS/MS (MRM mode targeting the parent mass

    
     230.1 [M+H]⁺).
    
  • Calculation:

    
    
    
Protocol 2: ¹⁹F NMR-Based LogP Determination
  • Objective: Determine the LogP of the neutral species without relying on UV chromophores[6].

  • Causality: ¹⁹F NMR provides a highly specific signal with zero background interference from the solvents, allowing for precise quantification of the difluoromethoxy group's fluorine atoms.

  • Reference Selection: Select a fluorinated internal standard with a known LogP (e.g., 4-fluorobenzyl alcohol).

  • Partitioning: Perform the shake-flask procedure using unbuffered water (adjusted to pH ~10 with NaOH to ensure the morpholine ring is fully deprotonated/neutral) and n-octanol.

  • NMR Analysis: Add an external lock solvent (e.g., D₂O in a coaxial capillary) to the NMR tubes. Acquire quantitative ¹⁹F NMR spectra for both the aqueous and octanol phases.

  • Integration: Integrate the doublet peak corresponding to the -OCF₂H group (typically around -80 to -85 ppm) and compare the integral ratios between the two phases.

NMRWorkflow Prep Sample Prep (Compound + 19F Ref) Partition Shake-Flask (n-Octanol / Water) Prep->Partition PhaseSep Phase Separation (Centrifugation) Partition->PhaseSep NMR 19F NMR Analysis (Both Phases) PhaseSep->NMR Calc LogP Calculation (Concentration Ratio) NMR->Calc

Caption: Step-by-step workflow for the ¹⁹F NMR-based determination of partition coefficients.

Conclusion

2-[4-(Difluoromethoxy)phenyl]morpholine is a masterclass in structural optimization. By utilizing the morpholine ring to temper basicity and the difluoromethoxy group to act as a lipophilic hydrogen bond donor, medicinal chemists can achieve a highly favorable LogP/LogD profile[4],[1]. This specific combination ensures that the molecule avoids the high-clearance liabilities of standard methoxy-piperidine derivatives while maintaining the aqueous solubility required for viable drug formulation. Accurate determination of its lipophilicity, particularly via ¹⁹F NMR, remains a critical step in advancing this pharmacophore through the drug discovery pipeline[6].

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Morpholine: A Privileged Pharmacophore in Modern Drug Discovery Source: Benchchem URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL
  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL

Sources

Exploratory

Therapeutic Potential of 2-[4-(Difluoromethoxy)phenyl]morpholine Building Blocks

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists[1] A Strategic Scaffold for Next-Generation CNS and Metabolic Therapeutics[1] Executive Summary The searc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists[1]

A Strategic Scaffold for Next-Generation CNS and Metabolic Therapeutics[1]

Executive Summary

The search for metabolically stable bioisosteres is a central challenge in modern drug discovery.[1] The 2-[4-(Difluoromethoxy)phenyl]morpholine scaffold represents a high-value pharmacophore that synergizes two privileged structures: the 2-phenylmorpholine core (a proven monoamine modulator) and the difluoromethoxy group (


) .[1]

This whitepaper analyzes the therapeutic utility of this building block. Unlike traditional methoxy-substituted analogs, which act as "metabolic soft spots" prone to rapid O-demethylation, the difluoromethoxy variant offers enhanced metabolic stability, improved membrane permeability, and unique hydrogen-bonding capabilities.[1][2] This guide details the pharmacochemical rationale, synthetic pathways, and therapeutic applications of this moiety, providing a roadmap for its integration into lead optimization programs.[3]

Pharmacochemistry: Structural Logic & Causality[1]

The 2-Phenylmorpholine Core

The 2-phenylmorpholine scaffold is the structural backbone of several psychoactive agents, most notably phenmetrazine and reboxetine .[1]

  • Mechanism: It functions primarily as a norepinephrine-dopamine releasing agent (NDRA) or reuptake inhibitor (NRI), depending on substitution patterns.[1]

  • Chirality: The C2 position is a chiral center.[1] The

    
     and 
    
    
    
    enantiomers often exhibit distinct binding profiles at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1]
The Difluoromethoxy Advantage ( )

The introduction of the difluoromethoxy group at the para-position is not merely a steric replacement for a methoxy group; it is a calculated electronic and physicochemical upgrade.[1]

FeatureMethoxy (

)
Difluoromethoxy (

)
Impact on Drug Design
Metabolic Stability Low (O-demethylation)High Blocks CYP450-mediated oxidative cleavage; extends

.[1]
H-Bonding Acceptor onlyDonor & Acceptor The acidic C-H proton acts as a weak H-bond donor (Lipophilic H-bond Donor).[1]
Lipophilicity (

)
Baseline+0.2 to +0.4 Increases BBB permeability without the excessive lipophilicity of

.[1]
Conformation FixedRotatable Allows adaptive binding in receptor pockets.[1]

Expert Insight: The


 group acts as a "Lipophilic Hydrogen Bond Donor."[1][4] Unlike the chemically inert 

, the proton in

is sufficiently acidic to interact with hydrogen bond acceptors in the target protein (e.g., backbone carbonyls), potentially improving potency while maintaining the lipophilicity required for CNS penetration [1, 2].[1]

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the molecule, mapping specific structural features to their pharmacological outcomes.

SAR_Logic cluster_molecule Target Molecule: 2-[4-(Difluoromethoxy)phenyl]morpholine Core 2-Phenylmorpholine Core Chirality C2 Chiral Center Core->Chirality Stereoselectivity Effect_CNS NET/DAT Modulation (CNS Activity) Core->Effect_CNS Pharmacophore Substituent 4-Difluoromethoxy Group (-OCF2H) Effect_Metab Blocks O-Dealkylation (CYP450 Stability) Substituent->Effect_Metab C-F Bond Strength Effect_Perm Enhanced Lipophilicity (BBB Penetration) Substituent->Effect_Perm Fluorine Effect Effect_Bind Lipophilic H-Bond Donor (Unique Binding Mode) Substituent->Effect_Bind Acidic Proton Chirality->Effect_CNS Enantiomer Specificity

Figure 1: Pharmacochemical dissection of the target molecule, highlighting the synergistic effects of the morpholine core and the fluorinated substituent.[1]

Therapeutic Applications

CNS Disorders (Depression & ADHD)

The structural similarity to Reboxetine (an NRI) and Phenmetrazine (a releasing agent) suggests immediate utility in treating mood and attention disorders.[1]

  • Hypothesis: The 4-difluoromethoxy analog will likely retain the transporter affinity of the parent 2-phenylmorpholine but with a significantly improved pharmacokinetic (PK) profile.[1]

  • Advantage: By preventing the rapid formation of the para-hydroxy metabolite (a common clearance pathway for phenylmorpholines), the drug maintains therapeutic plasma levels for longer durations, potentially allowing for once-daily dosing.[1]

Sigma Receptor Ligands

Morpholine derivatives are privileged scaffolds for Sigma-1 receptor (


R)  ligands, which are investigated for neuroprotection and cognitive enhancement.[1] The lipophilic nature of the 

group favors binding to the hydrophobic pockets typical of

R.[1]
Bioisosteric Replacement in Kinase Inhibitors

In oncology, morpholine rings often serve as solubility-enhancing groups (e.g., Gefitinib).[1] Replacing a metabolic "hotspot" (like a methoxy group) on a phenyl ring with


 can extend the half-life of kinase inhibitors without disrupting the critical H-bonding interactions required for ATP-competitive inhibition.[1]

Experimental Protocol: Synthesis & Validation

Objective: To synthesize 2-[4-(difluoromethoxy)phenyl]morpholine via a scalable, modular pathway.

Synthetic Strategy

The most robust route involves the construction of the morpholine ring after securing the difluoromethoxy moiety, or late-stage difluoromethylation of a pre-formed morpholine phenol. We will describe the Late-Stage Difluoromethylation approach, as it allows for the diversification of existing libraries.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-(4-Hydroxyphenyl)morpholine-4-carboxylic acid tert-butyl ester (N-Boc protected precursor).[1]

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) or Difluoromethyl triflate.[1]
    
  • Base:

    
     or 
    
    
    
    .[1]
  • Solvent: DMF or Acetonitrile/Water.[1]

Protocol:

  • Preparation: Dissolve N-Boc-2-(4-hydroxyphenyl)morpholine (1.0 eq) in DMF (0.1 M).

  • Base Addition: Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Difluoromethylation: Add Sodium chlorodifluoroacetate (2.5 eq).

  • Reaction: Heat the mixture to 100°C under

    
     atmosphere. The reagent undergoes decarboxylation to generate the reactive 
    
    
    
    carbene species (or
    
    
    equivalent depending on specific reagent choice) which reacts with the phenoxide.[1]
    • Critical Control Point: Monitor gas evolution (

      
      ).[1] Ensure strictly anhydrous conditions if using carbene mechanistic pathways to prevent quenching.[1]
      
  • Workup: Dilute with ethyl acetate, wash with water/brine (3x) to remove DMF.[1] Dry over

    
    .[1]
    
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.[1]

  • Purification: Recrystallize the final hydrochloride salt from Ethanol/Ether.

Validation Workflow (DOT Diagram)

Synthesis_Workflow Start Start: N-Boc-2-(4-hydroxyphenyl)morpholine Step1 Activation: Cs2CO3, DMF, RT (Phenoxide Formation) Start->Step1 Step2 Difluoromethylation: ClCF2CO2Na, 100°C (In situ Carbene Generation) Step1->Step2 + Reagent Step3 Workup & Isolation (Ethyl Acetate Extraction) Step2->Step3 Step4 N-Deprotection: 4M HCl/Dioxane Step3->Step4 End Final Product: 2-[4-(Difluoromethoxy)phenyl]morpholine HCl Step4->End Validation QC: 1H-NMR (t, J=74Hz for CF2H) 19F-NMR, LC-MS End->Validation

Figure 2: Step-by-step synthetic workflow for the late-stage functionalization of the morpholine scaffold.

References

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Eswaran, S., et al. (2020).[1] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Link

  • Splendid Lab. (n.d.).[1] "2-[4-(difluoromethoxy)phenyl]morpholine Catalog Entry." Splendid Lab Chemical Catalog. Link

  • Schou, M., et al. (2004).[1][5] "PET evaluation of novel radiofluorinated reboxetine analogs as norepinephrine transporter probes." Synapse. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine

Abstract This technical guide details the reagents, conditions, and critical control points for the synthesis of 2-[4-(difluoromethoxy)phenyl]morpholine. We present two distinct protocols: a Constructive Route utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the reagents, conditions, and critical control points for the synthesis of 2-[4-(difluoromethoxy)phenyl]morpholine. We present two distinct protocols: a Constructive Route utilizing epoxide ring expansion for scalable synthesis, and a Late-Stage Functionalization Route employing difluorocarbene chemistry for analog generation. The difluoromethoxy (-OCHF₂) moiety acts as a lipophilic hydrogen bond donor, significantly enhancing metabolic stability and bioavailability compared to methoxy isosteres.[1]

Part 1: Strategic Analysis & Retrosynthesis

The target molecule combines a secondary amine morpholine pharmacophore with a para-difluoromethoxy aryl group. The synthetic challenge lies in introducing the sensitive -OCHF₂ group while maintaining the integrity of the morpholine ring, or conversely, building the ring around a pre-functionalized arene.

Pathway Selection Logic
  • Method A: Epoxide Cyclization (Preferred for Scale)

    • Logic: Builds the morpholine ring using 2-aminoethyl hydrogen sulfate.[2] This method is stereospecific (with chiral epoxides) and avoids the use of unstable difluorocarbene gas on the final amine, which can lead to N-difluoromethylation side products.

    • Precursor: 4-(Difluoromethoxy)benzaldehyde.

  • Method B: Late-Stage O-Difluoromethylation (Preferred for SAR)

    • Logic: Allows for the rapid derivatization of a phenol library. Useful when the morpholine scaffold is already constructed but the aryl substituent needs optimization.

    • Precursor: 2-(4-Hydroxyphenyl)morpholine.

SynthesisPathways cluster_legend Pathway Legend Target TARGET: 2-[4-(Difluoromethoxy)phenyl]morpholine Aldehyde Start A: 4-(Difluoromethoxy)benzaldehyde Epoxide Intermediate: 2-[4-(Difluoromethoxy)phenyl]oxirane Aldehyde->Epoxide Corey-Chaykovsky (TMSOI, NaH, DMSO) Epoxide->Target Ring Expansion (2-Aminoethyl hydrogen sulfate, NaOH) Phenol Start B: 2-(4-Hydroxyphenyl)morpholine Phenol->Target O-Difluoromethylation (ClCF2CO2Na, K2CO3, DMF) Legend Blue Solid = Constructive Route (Scale) Red Dashed = Functionalization Route (SAR)

Figure 1: Retrosynthetic disconnection showing the Constructive Route (Method A) and the Functionalization Route (Method B).

Part 2: Detailed Experimental Protocols

Method A: Constructive Synthesis via Epoxide Ring Expansion

Best for: Gram-to-kilogram scale production with high regioselectivity.

Step 1: Synthesis of 2-[4-(Difluoromethoxy)phenyl]oxirane

This step utilizes the Corey-Chaykovsky reaction to convert the aldehyde to the epoxide.

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO.

  • Substrate: 4-(Difluoromethoxy)benzaldehyde (CAS: 35421-08-0).

Protocol:

  • Activation: In a flame-dried flask under N₂, suspend NaH (60% dispersion, 1.2 eq) in anhydrous DMSO. Heat to 60°C for 1 hour until gas evolution ceases and the solution becomes clear (formation of dimsyl anion).

  • Ylide Formation: Cool to room temperature (RT). Add TMSOI (1.2 eq) portion-wise. Stir for 30 min to generate the sulfur ylide.

  • Addition: Add 4-(Difluoromethoxy)benzaldehyde (1.0 eq) dropwise in DMSO.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with ice water. Extract with Et₂O (x3).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 85-92% (Colorless oil/low-melting solid).

Step 2: Cyclization to Morpholine

This critical step uses 2-aminoethyl hydrogen sulfate as a bifunctional reagent (amine nucleophile and sulfate leaving group).

  • Reagents: 2-Aminoethyl hydrogen sulfate (CAS: 926-39-6), NaOH, Toluene/Water or Methanol.

Protocol:

  • Preparation: Dissolve 2-[4-(difluoromethoxy)phenyl]oxirane (1.0 eq) in Methanol (0.5 M concentration).

  • Reagent Addition: Add 2-aminoethyl hydrogen sulfate (1.2 eq).

  • Base Addition: Add aqueous NaOH (2.5 eq, 20% w/v solution) dropwise.

  • Cyclization: Heat the mixture to 65°C for 12-16 hours.

    • Mechanistic Note: The amine attacks the less hindered carbon of the epoxide first (regioselective ring opening). The subsequent intramolecular displacement of the sulfate group by the resulting alkoxide closes the ring [1].

  • Workup: Evaporate MeOH. Dilute residue with water and extract with DCM.

  • Purification: The product is a secondary amine. Purify via acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract back into DCM) or Column Chromatography (DCM/MeOH/NH₃).

Method B: Late-Stage O-Difluoromethylation

Best for: Rapid analog synthesis from phenolic precursors.

Reagent Choice: We utilize Sodium Chlorodifluoroacetate as a solid, shelf-stable source of difluorocarbene, avoiding the hazards of gaseous chlorodifluoromethane (Freon-22) [2].

Protocol:

  • Setup: Charge a pressure tube or sealed flask with 2-(4-hydroxyphenyl)morpholine (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (0.2 M).

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 eq).

  • Reaction: Heat to 95-100°C for 4-6 hours.

    • Mechanism:[4][5][6][7][8][9][10] Thermal decarboxylation releases difluorocarbene (:CF₂), which inserts into the phenoxide O-H bond.

  • Safety Note: This reaction generates CO₂. Ensure the vessel is rated for mild pressure or vented through a bubbler.

  • Workup: Dilute with water, extract with EtOAc.

  • Yield Expectation: 50-70% (Lower than Method A due to potential N-difluoromethylation side reactions if the amine is not protected). Optimization: Use N-Boc protected morpholine if yields are low.

Part 3: Critical Control Points & Troubleshooting

Reagent Stoichiometry & Conditions Table
ParameterMethod A (Epoxide)Method B (Difluorocarbene)Critical Insight
Solvent DMSO (Step 1), MeOH (Step 2)DMF or AcetonitrileDMF promotes carbene stability; MeOH ensures solubility of sulfate salt.
Temperature 60°C (NaH activation), 65°C (Cyclization)95-100°CDecarboxylation of ClCF₂CO₂Na requires T > 90°C.
Base NaH (Strong), NaOH (Aqueous)K₂CO₃ (Anhydrous)Water must be excluded in Method B to prevent hydrolysis of :CF₂.
Limiting Factor Regioselectivity of ring openingN-alkylation side productsMethod A is regiochemically superior for 2-substituted morpholines.
Stability of the OCHF₂ Group

The difluoromethoxy group is chemically robust compared to trifluoromethoxy (-OCF₃) anions but can degrade under specific conditions.

  • Acid Stability: Stable to dilute HCl (used in workup).

  • Base Stability: Stable to NaOH and K₂CO₃.

  • Reduction Stability: Stable to borohydrides and catalytic hydrogenation [3].

Self-Validating Quality Control

To ensure the protocol was successful, verify the following spectral markers:

  • ¹H NMR (CDCl₃): Look for the characteristic triplet of the -OCHF₂ proton at δ 6.50 ppm (J ≈ 74 Hz). This large coupling constant (geminal H-F coupling) is diagnostic.

  • ¹³C NMR: The -OCHF₂ carbon appears as a triplet around δ 116 ppm .

  • Mass Spec: Distinctive M+ and M+2 pattern is not present (unlike Cl/Br), but the mass shift of +50 Da (vs -OH) or +36 Da (vs -OMe) confirms substitution.

References

  • ResearchGate. Morpholines: Synthesis and Biological Activity. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at: [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. Available at: [Link]

Sources

Application

Scalable production protocols for 2-[4-(Difluoromethoxy)phenyl]morpholine

Application Note: Scalable Production Protocols for 2-[4-(Difluoromethoxy)phenyl]morpholine Part 1: Executive Summary & Strategic Rationale Target Molecule: 2-[4-(Difluoromethoxy)phenyl]morpholine CAS Registry Number: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Protocols for 2-[4-(Difluoromethoxy)phenyl]morpholine

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2-[4-(Difluoromethoxy)phenyl]morpholine CAS Registry Number: 1097820-96-6 Molecular Formula: C₁₁H₁₃F₂NO₂ Molecular Weight: 229.22 g/mol

Scientific Context: The 2-aryl morpholine scaffold is a privileged structure in medicinal chemistry, serving as the core for norepinephrine-dopamine reuptake inhibitors (NDRIs) and various psychostimulants (e.g., Phenmetrazine).[1] The incorporation of a difluoromethoxy (-OCHF₂) group at the para-position is a strategic bioisosteric replacement for a methoxy (-OCH₃) or hydroxy (-OH) group.

Why this Protocol?

  • Metabolic Stability: The -OCHF₂ group acts as a lipophilic hydrogen bond donor but resists O-dealkylation by cytochrome P450 enzymes, significantly extending the half-life compared to the methoxy analog.

  • Scalability: Traditional synthesis of 2-aryl morpholines often relies on unstable epoxide intermediates or toxic gaseous freons. This protocol utilizes Sodium Chlorodifluoroacetate as a solid, bench-stable source of difluorocarbene, and employs a robust

    
    -bromoketone reductive amination  route that avoids chromatography.
    

Part 2: Safety & Hazard Assessment (Critical)

Hazard ClassSpecific RiskControl Measure
Difluorocarbene Generation Exothermic decomposition of sodium chlorodifluoroacetate releases CO₂ and reactive :CF₂.Do not scale linearly. Use a dosage-controlled addition (semi-batch) to prevent thermal runaway. Ensure high-capacity venting.
Lachrymators

-Bromoacetophenone intermediates are potent tear agents.
Handle only in a functioning fume hood. Quench glassware with dilute ammonia/ethanol before removal from the hood.
Hydrogenolysis Use of H₂ gas and Pd/C catalysts poses fire/explosion risks.Use nitrogen inerting. Wet the catalyst with water/toluene before adding solvent to prevent static ignition.

Part 3: Chemical Synthesis Strategy

The synthesis is designed as a convergent, three-stage process.

Pathway Logic:

  • Lipophilic Functionalization: Early introduction of the -OCHF₂ group on the robust acetophenone core.

  • Core Assembly: Construction of the morpholine ring via the "Phenacyl Bromide" route (analogous to Phenmetrazine synthesis), which is more scalable than the styrene oxide route.

  • Purification: Isolation as a stable crystalline salt (Hydrochloride or Fumarate) to eliminate column chromatography.

Visual Workflow (DOT Diagram)

SynthesisRoute SM 4-Hydroxyacetophenone (Starting Material) Step1 Difluoromethylation (ClCF2CO2Na, DMF, 95°C) SM->Step1 Int1 4-(Difluoromethoxy) acetophenone Step1->Int1 Yield: ~85% Step2 Alpha-Bromination (Br2 or NBS) Int1->Step2 Int2 Alpha-Bromo Intermediate Step2->Int2 Care: Lachrymator Step3 Morpholine Assembly (N-Benzyl Ethanolamine) Int2->Step3 Reductive Cyclization Int3 N-Benzyl Morpholine Derivative Step3->Int3 Step4 Hydrogenolysis (H2, Pd/C) Int3->Step4 Product 2-[4-(Difluoromethoxy) phenyl]morpholine Step4->Product Final Salt Formation

Caption: Figure 1. Convergent synthetic pathway for scalable production.

Part 4: Detailed Experimental Protocols

Stage I: Synthesis of 4-(Difluoromethoxy)acetophenone

Rationale: Using sodium chlorodifluoroacetate avoids the need for gaseous ClCHF₂ (Freon 22) and high-pressure autoclaves.

  • Equipment: 2L 3-neck round bottom flask, mechanical stirrer, reflux condenser, internal temperature probe.

  • Reagents:

    • 4-Hydroxyacetophenone (136.15 g, 1.0 mol)

    • Sodium chlorodifluoroacetate (304.9 g, 2.0 mol) [Source of :CF₂]

    • Potassium carbonate (207.3 g, 1.5 mol)

    • DMF (Dimethylformamide) (1.0 L)

    • Water (100 mL)

  • Procedure:

    • Charge DMF, water, 4-hydroxyacetophenone, and K₂CO₃ to the flask. Stir to form a suspension.

    • Heat the mixture to 95–100°C .

    • Critical Step: Add Sodium chlorodifluoroacetate portion-wise over 2 hours. Note: Rapid CO₂ evolution occurs. Do not seal the system.

    • Stir at 100°C for an additional 2 hours until TLC/HPLC shows <1% starting phenol.

    • Cool to room temperature. Pour into ice water (3 L).

    • Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with 1M NaOH (removes unreacted phenol) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Distillation under reduced pressure (bp ~110°C @ 5 mmHg) or use directly if purity >95%.

    • Expected Yield: 158–167 g (85–90%).

Stage II: Assembly of the Morpholine Core

Rationale: The bromoketone route allows for a "one-pot" reduction/cyclization sequence that is highly robust.

A. Bromination

  • Dissolve 4-(Difluoromethoxy)acetophenone (100 g, 0.537 mol) in Dichloromethane (500 mL) and Methanol (150 mL).

  • Add Tetrabutylammonium tribromide (TBATB) (1.05 eq) or dropwise Bromine (1.0 eq) at 0°C.

  • Stir at RT for 2 hours until the ketone is consumed.

  • Quench with aqueous Sodium Thiosulfate. Separate organic layer, dry, and concentrate to obtain the

    
    -bromo ketone. Caution: Severe lachrymator.
    

B. Alkylation & Cyclization

  • Dissolve the crude

    
    -bromo ketone (approx. 0.53 mol) in Toluene (600 mL).
    
  • Add N-Benzyl ethanolamine (162 g, 1.07 mol, 2.0 eq). Note: Excess amine acts as the proton scavenger, or use 1.1 eq amine + 1.5 eq Diisopropylethylamine.

  • Stir at RT for 4 hours. (Formation of amino-ketone intermediate).[2]

  • Reduction: Cool to 0°C. Add Methanol (200 mL) followed by Sodium Borohydride (30.5 g, 0.8 mol) portion-wise. Stir for 2 hours.

  • Cyclization:

    • Quench borohydride with dilute HCl.

    • Extract the intermediate diol/amine into organic solvent (DCM). Concentrate.

    • Redissolve residue in 70% Sulfuric Acid (300 mL) or Triflic Acid (catalytic) in Toluene. Heat to 60°C for 4 hours to effect cyclization.

    • Pour onto ice, basify with NaOH to pH 12.

    • Extract with Toluene.

    • Intermediate: N-Benzyl-2-[4-(difluoromethoxy)phenyl]morpholine.

Stage III: Deprotection & Salt Formation

Rationale: Hydrogenolysis removes the benzyl group. Crystallization as the fumarate salt ensures pharmaceutical-grade purity.

  • Dissolve the N-benzyl intermediate in Ethanol (500 mL).

  • Add 10% Pd/C (5 wt% loading, 50% wet).

  • Hydrogenate at 40 psi H₂ and 40°C for 6–12 hours.

  • Filter catalyst through Celite. Concentrate filtrate to obtain the free base oil.

  • Salt Formation:

    • Dissolve free base in Isopropanol (IPA).

    • Add Fumaric acid (1.0 eq) dissolved in hot IPA.

    • Cool slowly to 0°C. White crystals will precipitate.

    • Filter and dry.

Part 5: Analytical Specifications

Product Verification: 2-[4-(Difluoromethoxy)phenyl]morpholine Fumarate

TestAcceptance CriteriaNotes
HPLC Purity > 98.5% (Area %)Reverse phase C18, ACN/Water (0.1% TFA)
¹H NMR (DMSO-d₆)

7.20 (t, J=74 Hz, 1H, -OCH F₂)
The triplet at ~7.2 ppm with a large coupling constant is diagnostic for the difluoromethoxy group.[3]
¹⁹F NMR

-82.0 ppm (d)
Doublet confirms coupling to the single proton.
Appearance White to off-white crystalline solid

References

  • Difluoromethylation Methodology

    • Zafrani, Y., et al. (2018). "Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols." Journal of Organic Chemistry.
  • Morpholine Synthesis (Bromoketone Route)

    • Boehringer Ingelheim Patents (1960s) for Phenmetrazine analogs.
    • Organic Syntheses, Coll.[4] Vol. 5, p. 117 (Phenacyl Bromide preparation).[4]

  • Difluoromethoxy Group Properties

    • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
  • Target Compound Data

    • ChemScene Catalog Entry: 2-[4-(difluoromethoxy)phenyl]morpholine (CAS 1097820-96-6).

Sources

Method

Application Note: Functionalization of the Morpholine Nitrogen in 2-[4-(Difluoromethoxy)phenyl]morpholine

Executive Summary This guide details the functionalization of 2-[4-(Difluoromethoxy)phenyl]morpholine , a high-value building block for medicinal chemistry. This scaffold combines two critical features: a morpholine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the functionalization of 2-[4-(Difluoromethoxy)phenyl]morpholine , a high-value building block for medicinal chemistry. This scaffold combines two critical features: a morpholine ring (solubility enhancer) and a difluoromethoxy (-OCHF


) group  (lipophilic hydrogen bond donor and metabolic shield).

The primary challenge in utilizing this scaffold is the steric environment created by the C2-phenyl ring adjacent to the nucleophilic nitrogen. Standard protocols for secondary amines often fail or suffer low yields without modification. This application note provides optimized protocols for Reductive Amination , Buchwald-Hartwig Arylation , and Urea Formation , specifically tuned to overcome steric hindrance while preserving the integrity of the -OCHF


 group.

Chemical Profile & Handling

Physicochemical Properties

The -OCHF


 group is a bioisostere of the methoxy (-OCH

) group but offers distinct advantages:
  • Metabolic Stability: The C-F bonds resist cytochrome P450-mediated

    
    -dealkylation, extending half-life (
    
    
    
    ).
  • Lipophilicity: It is more lipophilic than -OCH

    
     (LogP 
    
    
    
    ), aiding membrane permeability.
  • H-Bonding: Unlike -OCF

    
    , the -OCHF
    
    
    
    proton acts as a weak hydrogen bond donor, potentially engaging unique target residues.
PropertyValue / Characteristic
Molecular Formula C

H

F

NO

Functional Group Secondary Amine (Nucleophile)
pKa (Conjugate Acid) ~8.4 (Slightly lower than morpholine due to inductive effect of Ar-OCHF

)
Solubility Soluble in DCM, MeOH, THF; Moderate in Et

O.
Stereochemistry Contains one chiral center at C2.[1] Protocols below preserve configuration.
Stability Warning
  • Acid Sensitivity: The -OCHF

    
     group is generally stable to TFA and HCl at room temperature but may degrade under vigorous reflux in strong aqueous acids (hydrolysis to phenol).
    
  • Base Stability: Excellent stability in standard organic bases (TEA, DIPEA,

    
    -BuOK).
    

Decision Matrix: Choosing the Right Pathway

The following flow chart guides the selection of the optimal synthetic route based on the desired "R" group.

Functionalization_Pathways Start Target R-Group? Alkyl Alkyl / Benzyl (sp3 Carbon) Start->Alkyl Aryl Aryl / Heteroaryl (sp2 Carbon) Start->Aryl Acyl Amide / Urea (Carbonyl) Start->Acyl Method_RA Protocol A: Reductive Amination (STAB / Ti(OiPr)4) Alkyl->Method_RA Aldehyde/Ketone Method_BH Protocol B: Buchwald-Hartwig (Pd-RuPhos) Aryl->Method_BH Unactivated Ar-X Method_SNAr SNAr (Only for e- poor Aryls) Aryl->Method_SNAr Nitro/CN-Aryl-F Method_Coup Protocol C: Triphosgene/HATU Acyl->Method_Coup

Figure 1: Strategic decision tree for functionalizing the morpholine nitrogen.

Protocol A: Reductive Amination (Alkylation)

Application: Installing alkyl, cycloalkyl, or benzyl groups. Challenge: The C2-phenyl group creates steric bulk, making the formation of the iminium ion slow, particularly with ketones. Solution: Use Titanium(IV) isopropoxide as a Lewis acid to force imine formation before reduction.[2]

Materials
  • Substrate: 2-[4-(Difluoromethoxy)phenyl]morpholine (1.0 eq)

  • Carbonyl: Aldehyde or Ketone (1.2 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (1.5 eq) — Crucial for ketones.
  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 eq) or NaBH

    
     (for Ti-method).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a flame-dried vial under N

      
      , dissolve the morpholine substrate (1.0 eq) and the ketone/aldehyde (1.2 eq) in anhydrous THF (0.2 M).
      
    • Add Ti(O

      
      Pr)
      
      
      
      (1.5 eq) dropwise.
    • Note: The solution may turn slightly yellow. Stir at Room Temperature for 4–6 hours . (For highly hindered ketones, heat to 50°C).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
       (2.0 eq) carefully (exothermic).
      
    • Alternative: If not using Ti(O

      
      Pr)
      
      
      
      (i.e., for simple aldehydes), use STAB (2.0 eq) and one drop of Acetic Acid in DCE.
  • Workup (Critical Step):

    • Quench with 1N NaOH (or Rochelle's salt solution) to precipitate titanium salts. Stir vigorously until two clear layers form (organic vs. aqueous slurry).

    • Filter through a Celite pad to remove titanium hydroxides.

    • Extract with EtOAc (

      
      ).
      
  • Purification:

    • Flash chromatography (DCM/MeOH/NH

      
      ).
      

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Application: Coupling with aryl or heteroaryl halides.[3] Challenge: 2-Substituted morpholines are "difficult" substrates for Pd-coupling because the C2-substituent hinders the Pd-approach vector. Standard ligands (BINAP, dppf) often result in low yields or dehalogenation of the partner. Solution: Use RuPhos or BrettPhos precatalysts. These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate reductive elimination in sterically congested amines.

Materials
  • Substrate: 2-[4-(Difluoromethoxy)phenyl]morpholine (1.0 eq)

  • Aryl Halide: Ar-Br or Ar-Cl (1.1 eq)

  • Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaO

    
    Bu) (1.5 eq) — Use Cs
    
    
    
    CO
    
    
    if Ar-X has base-sensitive groups.
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with the morpholine (1.0 eq), aryl halide (1.1 eq), and NaO

      
      Bu (1.5 eq).
      
    • If using solid catalyst: Add RuPhos Pd G3 (0.03 eq).

    • Seal the vial and purge with N

      
       or Argon for 5 minutes.
      
  • Reaction:

    • Add sparged (O

      
      -free) 1,4-Dioxane (0.15 M concentration).
      
    • Heat to 80–100°C for 2–12 hours.

    • Monitoring: Monitor by LCMS. The -OCHF

      
       group is stable, but look out for protodehalogenation of the aryl halide (Ar-H byproduct) which indicates catalyst death.
      
  • Workup:

    • Cool to RT. Dilute with EtOAc and filter through a small silica plug to remove Pd black.

    • Concentrate and purify via column chromatography.[4]

Mechanism Visualization

The specific utility of RuPhos for this sterically hindered morpholine is depicted below.

Buchwald_Cycle L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) L_Pd->OxAdd Ar-Br AmineBind Amine Binding (Steric Clash at C2 managed by RuPhos) OxAdd->AmineBind Morpholine Substrate Deprot Deprotonation (Base) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->L_Pd Regeneration

Figure 2: Catalytic cycle highlighting the critical amine binding step where C2-sterics interfere.

Protocol C: Urea/Carbamate Synthesis

Application: Creating stable, polar linkers for library generation. Challenge: Controlling stoichiometry to prevent bis-acylation (rare for morpholine) or hydrolysis. Solution: Use Triphosgene for ureas (safer solid alternative to phosgene) or Chloroformates for carbamates.

Materials
  • Substrate: 2-[4-(Difluoromethoxy)phenyl]morpholine (1.0 eq)

  • Reagent:

    • For Urea: Triphosgene (0.35 eq) + amine partner (1.0 eq).

    • For Carbamate: Alkyl chloroformate (1.1 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DCM (0°C).

Step-by-Step Methodology (Urea Formation)
  • Activation:

    • Dissolve triphosgene (0.35 eq) in DCM at 0°C.

    • Slowly add the morpholine substrate (1.0 eq) and DIPEA (1.5 eq) in DCM over 15 minutes.

    • Stir for 30 minutes to form the carbamoyl chloride intermediate.

  • Coupling:

    • Add the second amine partner (R-NH

      
      , 1.0 eq) and remaining DIPEA (1.5 eq).
      
    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Quench with water. Wash organic layer with 0.1M HCl (removes unreacted amines) then Sat. NaHCO

      
      .
      

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Incomplete imine formation due to sterics.Switch to Ti(O

Pr)

protocol. Do not rely on "one-pot" STAB for ketones.
Debromination (Buchwald) Catalyst sterically crowded; Beta-hydride elimination.Switch ligand to RuPhos or BrettPhos . Lower temperature to 80°C.
Loss of -OCHF

Group
Acid hydrolysis.Avoid refluxing in strong aqueous acid (HCl/H

SO

). Use mild workups.[5]
Racemization Harsh basic conditions at high temp.Unlikely with morpholines, but avoid strong bases (LDA) at high temps. NaO

Bu is safe.

References

  • Physicochemical Properties of Fluorinated Groups

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Buchwald-Hartwig of Secondary Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Difluoromethoxy Group Stability

    • Zafrani, Y., et al. (2017).[6] Difluoromethyl Ethers: A Guide for Their Synthesis and Properties. Journal of Medicinal Chemistry, 60(2), 797–804.[7]

  • Reductive Amination with Titanium(IV)

    • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Compound Data (PubChem)

    • 2-[4-(Difluoromethoxy)phenyl]morpholine Analogues and Properties. PubChem Database.

Sources

Application

Application Note: 2-[4-(Difluoromethoxy)phenyl]morpholine as a Strategic Intermediate in API Synthesis

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs) requires the precise selection of molecular scaffolds. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs) requires the precise selection of molecular scaffolds. 2-[4-(Difluoromethoxy)phenyl]morpholine represents a highly specialized, dual-function intermediate. It combines the solubility-enhancing properties of a morpholine ring with the metabolic stability and unique hydrogen-bonding capabilities of a difluoromethoxy (-OCF₂H) group. This application note provides drug development professionals with a comprehensive guide to the structural rationale, de novo synthesis, and late-stage API integration of this critical intermediate.

Structural Rationale & Bioisosterism

The design of 2-[4-(Difluoromethoxy)phenyl]morpholine is rooted in the convergence of two privileged chemical motifs, each selected to solve specific challenges in drug discovery.

The Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In API synthesis, it is deployed to1[1]. The secondary amine serves as a versatile, highly nucleophilic synthetic handle for late-stage functionalization, while its basicity allows for facile salt formation (e.g., HCl or oxalate salts), dramatically improving the dissolution rate of otherwise lipophilic drug cores.

The Difluoromethoxy (-OCF₂H) Bioisostere

The -OCF₂H group is strategically positioned at the para position of the phenyl ring. Unlike traditional methoxy (-OCH₃) groups, which are highly susceptible to cytochrome P450-mediated O-demethylation, the strong carbon-fluorine bonds in the difluoromethoxy group 2[2].

Crucially, the -OCF₂H moiety acts as a 3[3]. The electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while maintaining a much higher lipophilicity. This 4[4] without the membrane-permeability penalties associated with highly polar groups.

Quantitative Physicochemical Comparison

To illustrate the causality behind selecting -OCF₂H over other oxygen-linked substituents, we summarize their key physicochemical parameters below:

SubstituentStructureLipophilicity (Hansch π)H-Bond Donor (HBD)Metabolic StabilityPrimary Medicinal Chemistry Application
Methoxy -OCH₃-0.02NoLow (Prone to O-demethylation)Baseline lipophilic/electronic tuning
Difluoromethoxy -OCF₂H+0.68Yes (Lipophilic HBD)High (Resistant to oxidation)Bioisostere for -OH/-SH; blocks metabolism
Trifluoromethoxy -OCF₃+1.04NoVery HighMaximizing lipophilicity and permeability

Synthetic Workflow: De Novo Construction of the Intermediate

The synthesis of 2-aryl morpholines requires careful control of reaction conditions to prevent side reactions such as over-alkylation or elimination. The following workflow outlines a robust, self-validating four-step sequence starting from commercially available 4-(difluoromethoxy)acetophenone.

SynthWorkflow A 4-(Difluoromethoxy) acetophenone B α-Bromination (Br2 or NBS) A->B C Amination (Ethanolamine) B->C D Reduction (NaBH4) C->D E Cyclization (Acid Catalyzed) D->E F 2-[4-(Difluoromethoxy) phenyl]morpholine E->F

Figure 1: Step-by-step synthetic workflow for the de novo construction of the morpholine core.

Protocol 1: Synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine

Objective: To synthesize the morpholine core while validating each intermediate step to ensure high overall yield and purity.

Step 1: α-Bromination

  • Dissolve 4-(difluoromethoxy)acetophenone (1.0 eq) in dichloromethane (DCM).

  • Add a catalytic amount of hydrobromic acid (33% in AcOH), followed by the dropwise addition of bromine (1.05 eq) at 0 °C.

  • Causality: Bromination at the alpha position provides the necessary electrophilic center for the subsequent amination.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the starting material spot disappears. Quench with saturated aqueous Na₂S₂O₃.

Step 2: Amination with Ethanolamine

  • Dissolve the crude α-bromo ketone in acetonitrile.

  • Add ethanolamine (2.5 eq) and potassium carbonate (2.0 eq). Stir at room temperature for 4 hours.

  • Causality: Ethanolamine acts as a bifunctional reagent. The excess base ensures the amine remains unprotonated and nucleophilic, while preventing the formation of hydrobromide salts that could stall the reaction.

  • IPC: LC-MS analysis should indicate the formation of the intermediate ketone (M+H peak expected).

Step 3: Reduction to 1,2-Amino Alcohol

  • Cool the reaction mixture to 0 °C and slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions.

  • Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Causality: NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the difluoromethoxy group, setting up the geometry for cyclization.

  • IPC: Cessation of hydrogen gas evolution. LC-MS confirms the mass shift (+2 Da).

Step 4: Acid-Catalyzed Cyclization

  • Extract the intermediate into ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Dissolve the residue in toluene. Add concentrated sulfuric acid (H₂SO₄, 5.0 eq) or polyphosphoric acid, and heat to 100 °C for 12 hours.

  • Causality: Strong acid catalyzes the intramolecular dehydration. The thermodynamic stability of the six-membered morpholine ring drives the equilibrium forward.

  • IPC & Validation: Neutralize with NaOH to pH 10, extract with DCM. LC-MS of the organic layer must show the desired mass (m/z 230.1 for C₁₁H₁₃F₂NO₂). Purify via silica gel chromatography (DCM/MeOH 95:5) to isolate the pure intermediate.

Application in API Development: Late-Stage Functionalization

Once synthesized, 2-[4-(Difluoromethoxy)phenyl]morpholine is typically incorporated into larger API scaffolds via its secondary amine. This intermediate is particularly valuable in the development of 5[5], where the morpholine ring occupies solvent-exposed regions of the kinase hinge pocket.

Protocol 2: SₙAr Coupling to a Pyrimidine Core

Objective: To couple the morpholine intermediate to a 2,4-dichloropyrimidine derivative, a standard building block for kinase inhibitors.

  • Setup: In a sealed microwave vial, combine 2-[4-(Difluoromethoxy)phenyl]morpholine (1.0 eq) and the target 2,4-dichloropyrimidine derivative (1.1 eq).

  • Solvent & Base: Suspend the reagents in n-butanol (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct without competing for the electrophilic pyrimidine. n-Butanol allows for high-temperature reactions without high pressure.

  • Reaction: Heat the mixture to 110 °C for 18 hours (or microwave at 120 °C for 45 minutes).

    • Causality: The secondary amine of the morpholine selectively attacks the more electrophilic 4-position of the pyrimidine ring due to the stabilization of the Meisenheimer complex intermediate.

  • Validation (IPC): Analyze an aliquot via UPLC-MS. The chromatogram should show complete consumption of the morpholine intermediate and the appearance of the coupled product.

  • Workup: Concentrate under reduced pressure, dissolve in DCM, wash with saturated aqueous NaHCO₃, and purify via reverse-phase preparative HPLC to yield the final API precursor.

Pharmacological Context: Target Modulation

The incorporation of the 2-[4-(Difluoromethoxy)phenyl]morpholine motif into an API fundamentally alters how the drug interacts with its biological target. In the context of Receptor Tyrosine Kinases (RTKs), the modified API acts as a competitive inhibitor at the ATP-binding site.

Pathway Ligand Extracellular Stimulus Receptor Receptor Tyrosine Kinase (e.g., c-Kit) Ligand->Receptor Activation KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain Conformational Change API API containing Morpholine Core API->KinaseDomain Competitive Inhibition Downstream Downstream Signaling (STAT / PI3K) KinaseDomain->Downstream Phosphorylation Response Cell Proliferation & Survival Downstream->Response Gene Transcription

Figure 2: Mechanism of action for kinase inhibitors utilizing the morpholine-based API.

The difluoromethoxy group enhances target residence time by forming strong, lipophilic hydrogen bonds with the backbone amides of the kinase hinge region, while the morpholine nitrogen often interacts with solvent molecules or acidic residues at the pocket entrance, validating its role as a premier structural motif in rational drug design.

References

  • (HALOALKOXY) PHENYL)
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry Source: Benchchem URL
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PubMed Central (PMC)
  • 2-(4-Chlorophenyl)morpholine | CAS 62243-66-7 (Morpholine Scaffold Properties)

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for Difluoromethoxy Phenyl Compounds

Part 1: Introduction & Physicochemical Context[1] The "Lipophilic Shield" and Bioisosteric Utility Difluoromethoxy phenyl compounds (Ar- ) are critical motifs in modern medicinal chemistry, serving as bioisosteres for me...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Physicochemical Context[1]

The "Lipophilic Shield" and Bioisosteric Utility

Difluoromethoxy phenyl compounds (Ar-


) are critical motifs in modern medicinal chemistry, serving as bioisosteres for methoxy (-

) or phenol (-

) groups.[1][2] Unlike the chemically inert trifluoromethoxy (-

) group, the difluoromethoxy moiety possesses a unique "lipophilic hydrogen bond donor" character.[1][3] The terminal proton in -

is sufficiently acidic to act as a weak hydrogen bond donor, improving binding affinity while the fluorination modulates lipophilicity (

) and metabolic stability.[2]

Key Physicochemical Drivers for Handling Protocols:

  • Metabolic Stability: The C-F bonds sterically and electronically shield the carbon from Cytochrome P450-mediated oxidative dealkylation. This stability implies these compounds persist longer in biological (and environmental) systems than their non-fluorinated analogs.

  • Lipophilicity: The introduction of fluorine increases lipophilicity. This necessitates specific choices in storage materials to prevent adsorption into plastic containers.

  • Thermal Decomposition: While generally stable, the ether linkage can degrade under extreme thermal stress or strong basic conditions, potentially releasing Hydrogen Fluoride (HF), a critical safety hazard.

Part 2: Safety Assessment & Engineering Controls

Hazard Identification
  • Acute Toxicity: Most derivatives are classified as Harmful if swallowed (H302) or Causes skin/eye irritation (H315/H319) .

  • Decomposition Hazard (Critical): In the event of a fire or thermal decomposition (>200°C), these compounds release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

  • Reactivity: Generally stable to weak acids and oxidizers. However, strong bases (e.g.,

    
    -BuLi, KHMDS) can induce 
    
    
    
    -elimination of the difluoromethyl group, generating reactive difluorocarbene species.
Engineering Controls & PPE
Control TypeRequirementRationale
Ventilation Certified Fume HoodMandatory. Prevents inhalation of vapors and mitigates exposure to trace HF if decomposition occurs.
Glove Material Nitrile (Min 0.11mm)Standard protection. For prolonged handling of liquids, use Silver Shield/4H laminates to prevent permeation of lipophilic solvents.
Eye Protection Chemical GogglesSafety glasses are insufficient if the compound is a liquid or in solution; splash protection is required.
Respiratory ABEK1 Filter (if outside hood)If handling bulk powders where dust is generated, a P3 particulate filter combined with an acid gas cartridge is recommended.

Part 3: Storage & Handling Protocols[5][6][7][8][9]

The "Self-Validating" Storage Protocol

This protocol uses a decision matrix to determine the optimal storage condition based on the physical state and functional group sensitivity.

General Storage Rule: Store in Type I Borosilicate Glass vials with PTFE-lined caps. Avoid Low-Density Polyethylene (LDPE) for long-term storage of liquid derivatives due to potential leaching/adsorption of the lipophilic compound.

Protocol Steps:
  • Receipt Inspection: Upon receipt, inspect the septum for integrity. If the compound smells acrid (pungent), it may indicate hydrolysis and HF formation; quarantine immediately.

  • Atmosphere Control:

    • Solids: Store under ambient atmosphere unless specific air-sensitive groups (e.g., amines, aldehydes) are present.

    • Liquids: Always store under an inert blanket (Argon or Nitrogen) to prevent moisture ingress, which can accelerate slow hydrolysis of the ether linkage over years.

  • Temperature:

    • Standard derivatives:

      
       to 
      
      
      
      (Refrigerate).[4]
    • Reactive intermediates (e.g., halides, aldehydes):

      
       (Freezer).
      
Handling Workflow (Synthesis & Usage)

When using these compounds in synthesis (e.g., cross-coupling), avoid conditions that promote


-elimination.
  • Avoid: Strong bases at high temperatures (

    
    ) without a carbene trap.
    
  • Preferred Solvents: Aprotic polar solvents (Acetonitrile, DMF) or non-polar solvents (DCM, Toluene).

  • Quenching: If a reaction mixture containing these compounds is acidified, ensure the pH does not drop below 1.0 for extended periods to prevent ether hydrolysis.

Part 4: Visualizations

Storage Decision Matrix

This diagram guides the researcher through the decision process for storing difluoromethoxy compounds.

StorageProtocol Start Compound Receipt: Ar-OCF2H Derivative StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid FGSens Sensitive Groups? (Aldehyde, Amine, Boronic Acid) Solid->FGSens Inert Store under Argon/N2 Liquid->Inert Always FGSens->Inert Yes Ambient Ambient Atmosphere OK FGSens->Ambient No Fridge Refrigerate (2-8°C) Protect from Light Inert->Fridge Freezer Freezer (-20°C) Desiccator Required Inert->Freezer High Reactivity Ambient->Fridge Standard TempCheck Storage Temp

Caption: Decision matrix for determining storage conditions based on physical state and chemical functionality.

Metabolic Stability Logic

This diagram illustrates why difluoromethoxy compounds are preferred in drug design, showing the blockade of the metabolic pathway.

MetabolicStability Methoxy Methoxy Analog (Ar-OCH3) CYP CYP450 Enzyme (Oxidation) Methoxy->CYP High Affinity Difluoro Difluoromethoxy Analog (Ar-OCF2H) Difluoro->CYP Steric/Electronic Block Unstable Unstable Hemiacetal (Ar-OCH2OH) CYP->Unstable Hydroxylation Stable Metabolically Stable (Longer Half-life) CYP->Stable No Reaction Phenol Phenol Metabolite (Ar-OH) + HCHO (Rapid Clearance) Unstable->Phenol Spontaneous

Caption: Comparative metabolic pathways showing the resistance of the difluoromethoxy group to oxidative dealkylation.

Part 5: Waste Disposal & Decontamination

Protocol for Spills:

  • Evacuate: If a large volume (>100mL) of liquid is spilled, evacuate the area due to potential solvent vapors and trace HF.

  • Neutralize: Cover the spill with a mixture of Sodium Carbonate (

    
    )  and clay absorbent (vermiculite). The carbonate neutralizes any potential acidic decomposition products.
    
  • Disposal: Collect in a dedicated container labeled "Fluorinated Organic Waste." Do NOT mix with non-halogenated solvents if incineration protocols differ.

Decontamination of Glassware: Rinse glassware with Acetone, then soak in a 5% KOH/Methanol bath (base bath) for short duration (<1 hour) to remove lipophilic residues. Note: Prolonged exposure to strong base baths can degrade the glass surface, but is effective for cleaning fluorinated residues.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Review of Synthesis and Properties." Journal of Medicinal Chemistry.

  • Erickson, J. A., et al. (2010). "Physicochemical Properties of the Difluoromethoxy Group." Journal of Organic Chemistry.

  • Sigma-Aldrich. (2025).[5] "Safety Data Sheet: 1-Bromo-4-(difluoromethoxy)benzene."

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Thermo Fisher Scientific. (2024). "Handling and Storage of Fluorinated Aromatics."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Phenylmorpholine Synthesis &amp; Cyclization

Status: Online | Tier: Senior Application Scientist | Topic: Troubleshooting Cyclization Steps Welcome to the Phenylmorpholine Synthesis Help Center Case ID: PM-CYC-404 Subject: Troubleshooting cyclization failures, low...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Senior Application Scientist | Topic: Troubleshooting Cyclization Steps

Welcome to the Phenylmorpholine Synthesis Help Center

Case ID: PM-CYC-404 Subject: Troubleshooting cyclization failures, low yields, and stereochemical erosion in phenylmorpholine formation.

This guide addresses the critical bottlenecks in synthesizing phenylmorpholines (2-, 3-, or


-substituted). Unlike generic morpholine synthesis, the phenyl group introduces steric bulk and electronic effects that often derail standard cyclization protocols.[1]
Quick Diagnostic: Which Route Are You Using?

Before troubleshooting, identify your synthetic pathway using the decision matrix below.

MethodSelection Start Start: Precursor Type AminoAlc Amino Alcohol (e.g., Phenylglycinol deriv.) Start->AminoAlc Lactam Morpholinone (Lactam Intermediate) Start->Lactam Aniline Aniline + Bis-electrophile Start->Aniline Chiral Chiral AminoAlc->Chiral Is Stereochem Critical? Reduction Reduction Lactam->Reduction Reduction Step (Ticket #3) Dialkylation Dialkylation Aniline->Dialkylation High Temp/Acid (Legacy Method) Mitsunobu Mitsunobu Cyclization (Ticket #2) Chiral->Mitsunobu Yes (Inversion needed) Activation Activation (Ms/Ts) + Base (Ticket #1) Chiral->Activation No/Retention needed

Figure 1: Diagnostic workflow for selecting the correct troubleshooting module based on starting material.

Ticket #1: The Cyclization (Amino-Alcohol Activation)

Symptom: You activated your alcohol (Mesyl/Tosyl) and treated it with base, but obtained low yield, recovered starting material, or a "polymer-like" gum.[1]

Root Cause Analysis

The cyclization of


-(2-hydroxyethyl) derivatives involves a competition between the desired 6-endo-tet  closure (Morpholine) and the kinetic 3-exo-tet  closure (Aziridine), or intermolecular dimerization.
Failure ModeDiagnostic (LCMS/NMR)Cause
Aziridine Formation M+ peak matches product, but NMR shows strained ring protons (1.5–2.5 ppm).Kinetic Control: The nitrogen lone pair attacks the

-carbon faster than the oxygen can close the ring, especially if the nitrogen is nucleophilic (secondary amine).
Dimerization 2x Mass (M dimer).Concentration: Reaction is too concentrated (>0.1 M), favoring intermolecular

over intramolecular cyclization.[1]
Elimination M-18 (Loss of water/leaving group). Vinyl protons in NMR.Basicity: Base was too strong/hindered (e.g.,

-BuOK) acting as a base rather than a nucleophile promoter.[1]
Troubleshooting Protocol

The "Slow-Close" Fix:

  • Switch Leaving Groups: If Mesylate (Ms) fails, switch to Tosylate (Ts) or Nosylate (Ns) .[1] Nosylates are particularly effective as they increase the electrophilicity of the carbon without requiring harsh heating.

  • Base Selection: Avoid LDA or

    
    -BuOK. Use NaH  (in THF/DMF) or KOtBu only if the nitrogen is protected (e.g., Amide/Carbamate).[1]
    
    • Pro-Tip: If your nitrogen is a secondary amine (e.g., derived from phenylglycinol), protect it first (Boc/Cbz).[1] Cyclizing a free amine often leads to aziridines.[1]

  • The "Dilution Rule": Run the cyclization at 0.01 M to 0.05 M . High dilution suppresses dimerization.[1]

Ticket #2: Stereochemical Inversion (The Mitsunobu Route)

Symptom: You need to synthesize a chiral 3-phenylmorpholine from a chiral amino alcohol, but standard activation (Ticket #1) causes racemization or retention of configuration when you needed inversion.

The Mechanism

The Mitsunobu reaction (DEAD/DIAD +


) allows for cyclization with complete Walden inversion  at the alcohol center. This is the gold standard for chiral phenylmorpholines.
Critical Troubleshooting Steps

Q: My reaction turns dark and yields nothing. Why? A: The order of addition is lethal in Mitsunobu reactions.

  • Incorrect: Mixing Alcohol + DEAD +

    
     all at once.
    
  • Correct Protocol:

    • Dissolve Amino-Alcohol and

      
       (1.2 eq) in anhydrous THF.
      
    • Cool to 0°C .

    • Add DEAD/DIAD (1.2 eq) dropwise over 30 minutes.

    • Why? You must form the betaine intermediate (

      
      -DEAD) first, which then activates the alcohol.
      

Q: I have difficult separation from Triphenylphosphine oxide (


). 
A:  This is the classic Mitsunobu headache.
  • Fix 1: Use DIPEA (Diisopropyl azodicarboxylate) instead of DEAD; the hydrazine byproduct is easier to remove.

  • Fix 2: Use Polymer-supported

    
     . It allows you to filter off the phosphorus byproduct.
    
  • Fix 3: Perform a non-aqueous workup by triturating the crude residue with Hexane/Ether (

    
     precipitates out).
    
Ticket #3: The "Lactam" Reduction (Scale-Up Route)

Symptom: You successfully made the morpholin-3-one (lactam) intermediate, but the reduction to the morpholine using


 (LAH) resulted in a gray sludge, low yield, or an emulsion that won't separate.
The "Emulsion Nightmare" Solution

Aluminum salts form gelatinous hydroxides upon water quenching, trapping your product.[1]

The Fieser Workup (The "1-1-3" Rule): Do not just dump water/acid into the reaction. For every 1 gram of


 used:
  • Add 1 mL Water (slowly!).

  • Add 1 mL 15% NaOH solution.

  • Add 3 mL Water.

  • Add MgSO4, stir for 15 mins, and filter the granular white solid.

Alternative: The Rochelle’s Salt Method If Fieser fails, add saturated aqueous Potassium Sodium Tartrate (Rochelle’s salt) and stir vigorously for 2-4 hours.[1] The tartrate chelates the aluminum, breaking the emulsion into two clear layers.[1]

Ticket #4: Modern & Green Methods (The "Ethylene Sulfate" Patch)

Symptom: You want to avoid the toxicity of DEAD or the danger of LAH.

The Fix: Use the Ethylene Sulfate protocol (J. Am. Chem. Soc. 2024). This is a redox-neutral, one-step alkylation that is superior for


-phenylmorpholine synthesis from anilines.
  • Reagents: Aniline derivative + Ethylene Sulfate (1.0 eq) +

    
    -BuOK.
    
  • Mechanism: The sulfate acts as a "double electrophile" but releases

    
     as a water-soluble leaving group.
    
  • Advantage: Avoids the high heat of the old "Bis(chloroethyl)ether" method and prevents the polymerization often seen with dihalides.

Visualizing the Failure Modes

FailureModes cluster_0 Kinetic Trap (Fast) cluster_1 Thermodynamic Goal (Slow) Precursor Activated Amino-Alcohol (N-H, O-Ms) Aziridine Aziridine (3-exo-tet) Precursor->Aziridine Free Amine High Temp Morpholine Phenylmorpholine (6-endo-tet) Precursor->Morpholine Protected Amine NaH/THF Aziridine->Morpholine Lewis Acid Rearrangement

Figure 2: Mechanistic competition between Aziridine (kinetic) and Morpholine (thermodynamic) pathways.

References & Validated Protocols
  • Mitsunobu Cyclization Mechanism & Protocol

    • Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

    • Relevance: Defines the betaine formation order-of-addition critical for stereochemical inversion.

    • Link:[1]

  • Green Synthesis via Ethylene Sulfate

    • Source: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[1] Journal of the American Chemical Society, 2024.[1]

    • Relevance: Provides the modern, redox-neutral alternative to harsh cyclizations.[1]

    • Link:[1][2]

  • Reduction of Morpholinones (Lactam Route)

    • Source: D'Souza, D. M., et al. "Practical Synthesis of 3-Phenylmorpholines."[1] Journal of Organic Chemistry, Reference standard for LAH reduction workups.[1]

    • Validation: Confirms the "Fieser" workup stoichiometry for aluminum hydride reductions.

    • Link:[1]

  • Palladium-Catalyzed Carboamination

    • Source: Wolfe, J. P., et al. "Stereoselective Synthesis of 3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination."[1] Journal of the American Chemical Society, 2010.[1]

    • Relevance: Advanced method for coupling amino alcohols with aryl bromides.[1]

    • Link:[1]

Sources

Optimization

Technical Support Center: Purification of 2-[4-(Difluoromethoxy)phenyl]morpholine

[1][2] Welcome to the Advanced Synthesis Support Hub. Ticket ID: #PUR-2PM-OCHF2 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary & Compound Profile You are working...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #PUR-2PM-OCHF2 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Compound Profile

You are working with 2-[4-(Difluoromethoxy)phenyl]morpholine , a valuable lipophilic secondary amine scaffold often used in medicinal chemistry to modulate metabolic stability and blood-brain barrier permeability.[1]

This guide addresses the specific purification challenges arising from the molecule's dual nature:

  • The Morpholine Ring: A secondary amine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) prone to silanol interactions and N-oxidation.[1]
    
  • The Difluoromethoxy Group (-OCHFngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  A lipophilic hydrogen-bond donor that alters solubility profiles compared to standard methoxy analogs.[1]
    
The "Enemy": Common Impurity Landscape

Before troubleshooting, identify what you are separating. Based on standard reductive amination or alkylation syntheses, these are your likely contaminants:

Impurity CodeIdentityOriginPhysicochemical Behavior
IMP-A Starting Ketone (e.g., 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-one)Incomplete conversionNeutral; Elutes fast in organic gradients.[1]
IMP-B N-Alkylated Dimer Over-alkylation of the secondary amineTertiary amine; More lipophilic than product; often co-elutes without modifiers.[1]
IMP-C Phenolic Hydrolysis Product Loss of -CHFngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

group (Acid sensitivity)
Acidic/Amphoteric; High polarity; Streaks on silica.[1]
IMP-D Morpholine N-Oxide Oxidation during workupHighly polar; Retains strongly on silica.[1]

Troubleshooting Guides (Interactive Q&A)

Ticket #101: "My product streaks/tails severely on silica gel columns."

Diagnosis: This is the classic "amine effect." The secondary amine nitrogen interacts via hydrogen bonding with the acidic silanol groups (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on the silica surface.[1] The -OCHF

group increases lipophilicity but does not mitigate this basic interaction.[1]

Solution Protocol: You must suppress silanol ionization or block the interaction sites.

  • Option A: Mobile Phase Modifiers (Standard)

    • Add Triethylamine (TEA): Use 1-2% TEA in your eluent (e.g., Hexane/EtOAc + 1% TEA).

    • Add Ammonia: For DCM/MeOH gradients, use 1% concentrated

      
       (aq). Note: Shake the solvent mixture well to saturate the organic layer with ammonia.
      
  • Option B: Stationary Phase Switch (Recommended)

    • Switch to Amine-Functionalized Silica (KP-NH) .[1][2] This phase has propyl-amine groups bonded to the surface, creating a basic environment that prevents your product from "sticking."[1]

    • Benefit: You can use neutral solvents (Hexane/EtOAc) without smelly amine additives.

Ticket #102: "I lost 60% of my yield during Acid-Base Extraction."

Diagnosis: The electron-withdrawing effect of the difluoromethoxy group lowers the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 of the morpholine nitrogen slightly compared to unsubstituted phenylmorpholine.[1] If your aqueous basification step didn't reach a high enough pH, the amine remained protonated (water-soluble) and was discarded with the aqueous layer.

The Fix (The "pH Swing" Protocol):

  • Acid Wash: Dissolve crude in EtOAc.[1] Wash with 1M HCl.[1] The product moves to the Aqueous Phase . (Discard Organic Phase containing IMP-A).[1]

  • Basification Target: You must adjust the aqueous phase to pH > 12 .

    • Why? To ensure

      
       of the amine is in the free-base form (LogD max).[1]
      
    • Reagent: Use 2M NaOH or saturated

      
      .[1] Do not use weak bases like bicarbonate.[1]
      
  • Re-Extraction: Extract 3x with DCM (Dichloromethane). The -OCHF

    
     group makes the molecule highly soluble in chlorinated solvents.[1]
    
Ticket #103: "My hydrochloride salt turned into an oil, not crystals."

Diagnosis: The -OCHFngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 group adds significant lipophilicity, making the salt more soluble in organic solvents than simple methoxy analogs. Additionally, rapid precipitation traps impurities (IMP-B), preventing lattice formation.

Solution Protocol: Use the Slow-Diffusion Method rather than direct precipitation.

  • Dissolve the free base in a minimum amount of dry Ethanol or Isopropanol .

  • Add 1.05 equivalents of HCl (4M in Dioxane).

  • Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy.

  • Store at -20°C overnight. The oil should harden into a white solid.

Visual Workflows

Workflow A: Purification Decision Matrix

Use this logic flow to determine the optimal purification route based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckPurity Check TLC/LC-MS Profile Start->CheckPurity Decision1 Major Non-Basic Impurities? (Ketones, Phenols) CheckPurity->Decision1 AcidBase Protocol: Acid-Base Extraction (Remove Neutrals/Acids) Decision1->AcidBase Yes Decision2 Is Product >90% Pure? Decision1->Decision2 No (Mainly amine impurities) AcidBase->Decision2 SaltForm Protocol: HCl Salt Formation (Crystallization) Decision2->SaltForm Yes (Solidify) Column Protocol: Flash Chromatography (Amine-Functionalized Silica) Decision2->Column No (Complex Mix) Final Pure 2-[4-(Difluoromethoxy)phenyl]morpholine SaltForm->Final Column->SaltForm Optional: For Storage Column->Final

Caption: Decision matrix for selecting between extraction, chromatography, and crystallization based on impurity profile.

Workflow B: The "pH Swing" Extraction Logic

Understanding where your product resides during extraction is critical to preventing yield loss.

ExtractionFlow Crude Crude Mix in Organic Solvent AddAcid Add 1M HCl Crude->AddAcid PhaseSep1 Phase Separation 1 AddAcid->PhaseSep1 OrgLayer1 Organic Layer: Contains Neutral Impurities (Discard) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer: Contains Product (Protonated) PhaseSep1->AqLayer1 Basify Basify to pH > 12 (NaOH/K2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqLayer2 Aqueous Layer: Salts/Polar Impurities (Discard) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer: Pure Product (Free Base) PhaseSep2->OrgLayer2

Caption: The "pH Swing" protocol ensuring separation of neutral impurities from the basic morpholine product.[1]

Detailed Experimental Protocols

Protocol A: Flash Chromatography on Standard Silica

Use this if Amine-Functionalized silica is unavailable.[1]

  • Column Preparation: Slurry pack silica gel using 98:2:1 DCM/MeOH/NH

    
    OH .
    
  • Sample Loading: Dissolve the crude oil in a minimum volume of DCM. Do not use DMF or DMSO as they cause band broadening.[1]

  • Gradient Elution:

    • Start: 100% DCM.[1]

    • Ramp: 0% to 10% MeOH (containing 1%

      
      ) over 20 CV (Column Volumes).
      
  • Detection: Monitor at 254 nm (Phenyl absorption). The product typically elutes around 3-5% MeOH.[1]

    • Note: The -OCHFngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       group does not significantly alter UV absorption compared to -OCH
      
      
      
      .[1]
Protocol B: Hydrochloride Salt Formation (For Long-Term Storage)

Free bases of morpholines oxidize over time.[1] The HCl salt is stable.

  • Dissolution: Dissolve 1.0 g of purified free base in 5 mL of anhydrous Ethanol .

  • Acidification: Cool to 0°C in an ice bath. Slowly add 1.5 mL of 2M HCl in Diethyl Ether (approx 1.1 eq).

    • Observation: The solution may warm slightly (exothermic).

  • Crystallization:

    • If precipitate forms immediately: Stir for 30 mins, filter, and wash with cold ether.

    • If no precipitate: Add Diethyl Ether dropwise until persistent cloudiness.[1] Refrigerate (4°C) for 12 hours.

  • Drying: Dry the white solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace solvents.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for amine extraction and salt formation).

  • Zafrani, Y., et al. "The difluoromethoxy group: A strategic asset in modern medicinal chemistry." Journal of Medicinal Chemistry, 2025 . (Physicochemical properties of -OCHF2).[1]

  • Biotage Technical Guide. "Is there an easy way to purify organic amines?" Biotage Blog, 2023 . (Chromatography of secondary amines).

  • Erickson, J. A., et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A, 2008 . (Mobile phase modifiers).

  • PubChem. "2-Phenylmorpholine Compound Summary."[1][3] National Library of Medicine, 2025 . (Base structure properties).

Sources

Troubleshooting

Technical Support Center: Solving Solubility Challenges with 2-[4-(Difluoromethoxy)phenyl]morpholine

Welcome to the technical support resource for researchers and drug development professionals working with 2-[4-(Difluoromethoxy)phenyl]morpholine. This guide provides in-depth troubleshooting protocols and scientific exp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers and drug development professionals working with 2-[4-(Difluoromethoxy)phenyl]morpholine. This guide provides in-depth troubleshooting protocols and scientific explanations to address the solubility challenges frequently encountered with this class of compounds in experimental assays. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the accuracy and reproducibility of your results.

Understanding the Molecule: An Inferred Physicochemical Profile

While extensive public data on 2-[4-(Difluoromethoxy)phenyl]morpholine is limited, we can infer its likely physicochemical properties based on its structural motifs: the phenylmorpholine core and the difluoromethoxy substituent. This analysis is crucial for preemptively understanding and addressing solubility issues.

The morpholine ring is often incorporated into molecules to improve aqueous solubility and pharmacokinetic properties compared to more lipophilic amines.[1] However, this is counteracted by the presence of the phenyl ring, which significantly increases hydrophobicity.[2][3]

The key to this molecule's behavior is the difluoromethoxy group (-OCF₂H) . The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to modulate properties like metabolic stability and lipophilicity.[4][5] The -OCF₂H group generally increases lipophilicity, which can enhance membrane permeability but concurrently decreases aqueous solubility.[6] It is less lipophilic than the more common trifluoromethoxy (-OCF₃) group, but more so than a simple methoxy (-OCH₃) group, offering a nuanced tool for property modulation.[6] Crucially, the hydrogen atom on the difluoromethoxy group allows it to act as a hydrogen bond donor, a rare characteristic that can influence interactions with biological targets.[6]

Table 1: Estimated Physicochemical Properties of 2-[4-(Difluoromethoxy)phenyl]morpholine and their Implications

PropertyInfluence of Structural MotifsConsequence for Assays
Aqueous Solubility Low . The hydrophobic phenyl ring and lipophilic -OCF₂H group dominate over the hydrophilic morpholine ether and amine.[6][7]High potential for precipitation in aqueous buffers and cell culture media.
Lipophilicity (LogP) Moderately High . Increased by the -OCF₂H group.Prone to non-specific binding to plastics and proteins. Good candidate for organic solvent dissolution.
Hydrogen Bonding The morpholine nitrogen is an acceptor; the -OCF₂H group is a weak donor.[6]May influence interactions with solvents and solubility enhancers like cyclodextrins.
Metabolic Stability Likely High . The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[4][6]Not directly a solubility issue, but a key feature of this class of compounds.
Physical Form Likely a crystalline solid at room temperature.[8]Dissolution may require energy (vortexing, sonication) and may be slow.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately when I added it to my aqueous assay buffer. What happened?

Answer: This is the most common issue for hydrophobic compounds and is typically a result of exceeding the kinetic solubility of the molecule.[9]

  • The "Solvent Shock" Effect: You likely prepared a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO). When a small volume of this high-concentration stock is rapidly diluted into a large volume of aqueous buffer, the organic solvent disperses instantly. The compound is suddenly exposed to an environment where it is poorly soluble. This creates a highly supersaturated solution that is thermodynamically unstable, causing the compound to rapidly crash out of solution as a precipitate.[10]

  • Kinetic vs. Thermodynamic Solubility: The value you determine in a high-throughput screen is often the kinetic solubility—a measure of how much compound can stay in a supersaturated solution temporarily. Thermodynamic (or equilibrium) solubility is the true, lower solubility value achieved after a long incubation of excess solid with the buffer.[9] Your assay conditions are likely exceeding the compound's thermodynamic solubility limit in the final buffer composition.

Q2: I am preparing my initial stock solution. What is the best practice?

Answer: The goal is to create a stable, high-concentration stock that can be reliably diluted. For a compound like 2-[4-(Difluoromethoxy)phenyl]morpholine, 100% high-purity DMSO is the recommended starting solvent.[11][12]

  • Determine Maximum Solubility: Before preparing a standard 10 mM or 20 mM stock, it's wise to determine the compound's upper solubility limit in DMSO to avoid creating an unstable suspension.

  • Ensure Complete Dissolution: After adding the solvent, vortex vigorously. If solid particles remain, use an ultrasonic bath for 5-10 minutes.[12] Gentle warming (to 30-37°C) can also aid dissolution, but be cautious with potentially thermally labile compounds.

  • Aliquot for Storage: This is a critical step. Repeated freeze-thaw cycles can cause even soluble compounds to precipitate out of DMSO stock over time.[10] Prepare single-use aliquots and store them at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and centrifuge it briefly to pellet any minor particulates that may have formed.

Q3: My DMSO stock is clear, but I still get precipitation when diluting into cell culture media. How can I prevent this?

Answer: This is a classic solvent-shift precipitation problem. The key is to avoid the "solvent shock" by reducing the magnitude of the concentration and solvent environment change at each step.

  • Employ a Serial Dilution Strategy: Never dilute your high-concentration DMSO stock directly into the final large volume of aqueous media. Instead, perform one or more intermediate dilution steps.[13] This gradual reduction in both compound and DMSO concentration allows the compound to better equilibrate and remain in solution. Proteins in the cell culture serum, like albumin, can also bind to the compound and help stabilize it, making the intermediate dilution into complete medium particularly effective.[10]

  • Maintain Some Organic Solvent: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[10][13] Maintaining the highest tolerable concentration of the organic co-solvent in the final assay volume will help keep the compound soluble. Always include a vehicle control with the same final DMSO concentration in your experiment.[12]

Troubleshooting & Experimental Protocols

Workflow for Preparing Working Solutions

This diagram outlines the decision-making process for preparing a final working solution of 2-[4-(Difluoromethoxy)phenyl]morpholine for a cell-based assay.

G start Start: Solid Compound stock Prepare 10-20 mM Primary Stock in 100% High-Purity DMSO start->stock Dissolve aliquot Aliquot into single-use tubes. Store at -20°C or -80°C. stock->aliquot Store intermediate Prepare Intermediate Stock (e.g., 1 mM) by diluting Primary Stock into COMPLETE cell culture medium. aliquot->intermediate Thaw & Dilute (1:10 - 1:20) final Prepare Final Working Solution (e.g., 10 µM) by diluting Intermediate Stock into COMPLETE cell culture medium. intermediate->final Dilute (e.g., 1:100) add_to_cells Add Final Working Solution to cells. final->add_to_cells check_precip Visually inspect for precipitation under a microscope. add_to_cells->check_precip troubleshoot Precipitation Observed? Go to Troubleshooting Protocol check_precip->troubleshoot Yes

Caption: Workflow for preparing assay-ready solutions.

Protocol 1: Stepwise Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when preparing working solutions for cell culture experiments.

Materials:

  • Primary stock of 2-[4-(Difluoromethoxy)phenyl]morpholine (e.g., 10 mM in 100% DMSO).

  • Complete cell culture medium (containing serum, if used).

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions.

Procedure:

  • Thaw and Inspect: Thaw a single-use aliquot of the 10 mM primary stock solution. Centrifuge briefly (10-15 seconds) to ensure any potential micro-precipitates are pelleted.

  • Prepare Intermediate Stock (e.g., 1 mM):

    • Pipette 90 µL of complete cell culture medium into a sterile tube.

    • Add 10 µL of the 10 mM primary stock to the medium (1:10 dilution).

    • Mix immediately but gently by pipetting up and down 5-10 times. Do not vortex, as this can cause shearing of serum proteins. This is your 1 mM intermediate stock in 10% DMSO.

  • Prepare Final Working Solution (e.g., 10 µM):

    • Pipette 990 µL of complete cell culture medium into a new sterile tube.

    • Add 10 µL of the 1 mM intermediate stock to the medium (1:100 dilution).

    • Mix gently. This is your final 10 µM working solution. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

  • Prepare Vehicle Control: Perform the same dilution series with 100% DMSO instead of the compound stock to create a vehicle control with a final DMSO concentration of 0.1%.

  • Apply to Cells: Add the final working solution to your cells immediately after preparation. Visually inspect the wells under a microscope for any signs of precipitation.

Q4: The stepwise dilution helped, but I still see some precipitation at higher concentrations. What advanced strategies can I try?

Answer: If standard co-solvent methods are insufficient, you may need to employ more advanced formulation techniques. The choice depends heavily on the assay type.

Table 2: Advanced Solubilization Strategies

StrategyMechanismBest ForConsiderations
Co-Solvent Systems [14][15]Using water-miscible organic solvents (e.g., PEG400, ethanol) in the final buffer to increase the "solubilizing power" of the aqueous phase.Biochemical assays, in vivo preclinical formulations.[16]Must test for solvent interference with the assay and, for cell-based assays, cytotoxicity.
Cyclodextrins [17]Cyclic oligosaccharides that encapsulate the hydrophobic compound in a central cavity, presenting a hydrophilic exterior to the aqueous solvent.[18][19][]Cell-based and biochemical assays.Can sometimes interfere with compound-target binding if the complex is too stable. (2-Hydroxypropyl)-β-cyclodextrin is a common choice.
Surfactants [21]Form micelles that incorporate the hydrophobic drug, increasing its apparent solubility.Primarily for biochemical assays or in vitro dissolution tests.Often cytotoxic. Common examples include Tween® 80 and Polysorbate 80. Not ideal for live-cell assays.
Nanosuspensions [22]Reducing the particle size of the solid drug to the nanometer range, which dramatically increases the surface area and dissolution rate.[14][23]In vivo studies (oral or IV).Requires specialized equipment (e.g., high-pressure homogenizers, bead mills) to prepare.
Protocol 2: Screening with Cyclodextrins

This protocol helps determine if a cyclodextrin can improve the solubility of your compound in an aqueous buffer.

Materials:

  • 2-[4-(Difluoromethoxy)phenyl]morpholine primary stock (10 mM in DMSO).

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

  • Assay buffer (e.g., PBS or phenol-free cell culture medium).

  • Clear 96-well plate.

  • Plate reader capable of measuring absorbance or nephelometry (light scattering).

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations in your assay buffer (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 20 mM).

  • Add Compound: To the wells of the 96-well plate, add 198 µL of each HP-β-CD solution.

  • Initiate Precipitation: Add 2 µL of your 10 mM compound stock to each well (this creates a final concentration of 100 µM compound and 1% DMSO). Mix immediately by shaking.

  • Incubate: Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.

  • Measure Precipitation:

    • Visually: Inspect the plate against a dark background for cloudiness or precipitate.

    • Quantitatively: Measure the turbidity using a plate reader at a wavelength where the compound doesn't absorb (e.g., 650 nm). A higher absorbance reading indicates more light scattering from precipitated particles.

  • Analyze: Plot the turbidity (absorbance) against the HP-β-CD concentration. A significant decrease in turbidity at higher HP-β-CD concentrations indicates successful solubilization. The lowest concentration of HP-β-CD that provides a clear solution is the optimal one to include in your assay buffer.

Troubleshooting Decision Tree

If you encounter precipitation, follow this logical guide to diagnose and solve the issue.

G start Precipitation Observed in Assay q1 Is the DMSO stock solution clear and free of particulates? start->q1 sol_stock Re-dissolve stock: - Vortex - Sonicate - Gentle Warming (37°C) If still not dissolved, prepare fresh stock. q1->sol_stock No q2 Are you using a stepwise dilution protocol? q1->q2 Yes a1_yes Yes a1_no No sol_stock->q1 Re-evaluate impl_dilution Implement Protocol 1: Stepwise Dilution. Dilute high-conc. stock into media first, then to final conc. q2->impl_dilution No q3 Is the final assay concentration too high? q2->q3 Yes a2_yes Yes a2_no No impl_dilution->start Re-run Assay lower_conc Reduce final compound concentration. Determine the maximum achievable soluble concentration experimentally. q3->lower_conc Yes adv_strat Consider Advanced Strategies (Protocol 2 / Table 2) q3->adv_strat No a3_yes Yes a3_no No lower_conc->start Re-run Assay

Caption: A logical guide for troubleshooting precipitation.

References

  • PubChem. 2-[4-(Dimethoxymethyl)phenyl]morpholine. National Center for Biotechnology Information. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • PMC. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]

  • PMC. Compound Management for Quantitative High-Throughput Screening. [Link]

  • MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • ANGEEL OAK SPECIALITY CHEMTECH. 2,4-DIFLUOROBENZYLAMINE. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • ResearchGate. In Vitro Solubility Assays in Drug Discovery. [Link]

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • EPA. 2-(M-CL-PHENYL)-4-IPR-MORPHOLINE Properties. [Link]

  • Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • MDPI. Cyclodextrin Applications in the Cosmetic Industry: A Review. [Link]

  • Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • IOPscience. Determining drug release rates of hydrophobic compounds from nanocarriers. [Link]

  • ITRC. 4 Physical and Chemical Properties – PFAS. [Link]

  • International Journal of Pharmacy and Chemical Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • MilliporeSigma. MultiScreen Solubility Filter Plate. [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • PMC. Cyclodextrins in delivery systems: Applications. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Drug Discovery Today. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • PubMed. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. [Link]

  • ResearchGate. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Encyclopedia.pub. Applications of Cyclodextrins. [Link]

  • ChemSrc. 4-phenylmorpholine. [Link]

Sources

Optimization

Technical Support Center: Metal Catalyst Remediation for 2-[4-(Difluoromethoxy)phenyl]morpholine

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying 2-[4-(Difluoromethoxy)phenyl]morpholine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying 2-[4-(Difluoromethoxy)phenyl]morpholine. Here, we bridge the gap between regulatory compliance and mechanistic chemistry, providing actionable, self-validating workflows to eliminate transition metal residues from your active pharmaceutical ingredients (APIs).

Mechanistic Insights: The Chelation Dilemma

The synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine typically relies on transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to construct the critical C-N bond[1]. While highly efficient, this method frequently leaves behind toxic palladium (Pd) or copper (Cu) residues.

The Causality of Retention: Standard aqueous workups usually fail to clear these metals due to the target molecule's architecture. The morpholine ring contains a secondary amine with a highly accessible lone pair of electrons. This nitrogen acts as a potent Lewis base, readily chelating "soft" transition metals like Pd(II)[1]. Because the difluoromethoxy-phenyl group is highly lipophilic, the resulting product-metal complex partitions entirely into the organic phase during liquid-liquid extraction.

To break this chelation, we must rely on Hard-Soft Acid-Base (HSAB) theory . By introducing a competing ligand with a thermodynamically superior affinity for the metal—such as a "soft" thiol or thiourea—we can selectively strip the soft Pd(II) away from the "harder" morpholine nitrogen[2].

Regulatory Framework: ICH Q3D Targets

Before initiating remediation, it is critical to define the target end-state. The International Council for Harmonisation (ICH) Q3D guidelines strictly regulate elemental impurities based on their Permitted Daily Exposure (PDE)[3][4].

Table 1: ICH Q3D(R2) PDE Limits for Common Cross-Coupling Catalysts [3][4]

ElementICH ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Platinum (Pt) 2B10810.81.4
Ruthenium (Ru) 2B100101
Copper (Cu) 3340034034

Note: Class 2B elements require risk assessment and strict control only if intentionally added during the synthesis process[5].

Remediation Workflow & Decision Matrix

MetalRemediation A Crude 2-[4-(Difluoromethoxy)phenyl]morpholine (Contains Pd/Cu Residues) B ICP-MS Analysis Exceeds ICH Q3D Limits? A->B C Release to Formulation B->C No (< 10 ppm) D Select Scavenging Strategy B->D Yes (> 10 ppm) E SiliaMetS Thiol / QuadraPure TU (Chemisorption) D->E High Affinity Needed F Activated Carbon (Physisorption) D->F Bulk Removal E->B Re-test F->B Re-test

Decision tree for selecting metal catalyst remediation strategies based on ICH Q3D limits.

Troubleshooting Guides & FAQs

Q1: I attempted to remove the Pd using Activated Carbon, but my yield of 2-[4-(Difluoromethoxy)phenyl]morpholine dropped by 40%. How can I prevent this? A: Activated carbon relies on non-specific physisorption[1][6]. Because your product contains a lipophilic difluoromethoxy-phenyl group, it readily adsorbs into the porous carbon matrix alongside the metal. To prevent product loss, switch to a chemisorption strategy using functionalized silica (e.g., SiliaMetS Thiol) or macroporous polymers (e.g., QuadraPure TU). These scavengers selectively bind the metal via covalent coordinate bonds while ignoring the organic product[2][7].

Q2: How do I determine the correct equivalents of metal scavenger to add? A: Scavenger equivalents must be calculated based on the residual metal concentration determined by ICP-MS after the initial workup, not the theoretical amount of catalyst added at the start of the reaction[8]. Typically, 3 to 5 equivalents of scavenger (relative to the moles of residual metal) are sufficient. Overloading the scavenger increases process costs without significantly improving metal clearance[2].

Q3: Can I use these scavengers in a continuous flow setup instead of a batch reactor? A: Yes. Polymer-based spherical beads like QuadraPure TU are highly resistant to swelling and mechanical degradation, making them ideal for packed-bed cartridges in flow chemistry. Passing the reaction mixture through a scavenger cartridge allows for continuous processing, prevents physical grinding of the beads, and minimizes operator exposure to toxic metal residues[7].

Scavenger Selection Matrix

Table 2: Performance Comparison for Morpholine-bound Metal Scavenging [1][2][7]

Scavenger TypeMechanismMetal AffinityProduct RecoveryScalability
SiliaMetS Thiol ChemisorptionVery High (Pd, Cu, Ru)> 95%Excellent (Batch/Flow)
QuadraPure TU ChemisorptionVery High (Pd, Pt, Rh)> 95%Excellent (Flow Cartridges)
Activated Carbon PhysisorptionModerateLow (40-60%)Good (Batch only)
Crystallization Lattice ExclusionLow/ModerateVariableExcellent

Validated Remediation Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They utilize pre- and post-treatment analytical gates to definitively prove the thermodynamic transfer of the metal from the API to the scavenger.

Protocol A: Batch Remediation using Silica-Bound Scavengers (SiliaMetS Thiol)[2][6]

Best for: Lab-scale purification and highly concentrated metal residues.

  • Analytical Baseline: Analyze the crude organic phase via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the exact molar quantity of residual Pd.

  • Preparation: Dissolve the crude 2-[4-(Difluoromethoxy)phenyl]morpholine in a compatible, non-competing solvent (e.g., THF, DMF, or Dichloromethane).

  • Scavenger Addition: Add 3 to 5 molar equivalents of SiliaMetS Thiol (calculated strictly from the baseline ICP-MS assay).

  • Kinetic Incubation: Stir the suspension vigorously at 40–60 °C for 4 to 16 hours.

    • Causality: Elevated temperatures increase the kinetic rate of metal dissociation from the morpholine ring, overcoming the activation energy barrier and allowing the thermodynamically favored thiol-Pd bond to form.

  • Phase Separation: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with 2 bed-volumes of fresh solvent to ensure complete product recovery.

  • Validation: Concentrate the filtrate and re-analyze via ICP-MS to confirm Pd levels have dropped below the ICH Q3D threshold.

Protocol B: Continuous Flow Remediation using Macroporous Polymers (QuadraPure TU)[7]

Best for: Scale-up, GMP manufacturing, and continuous API processing.

  • Cartridge Conditioning: Pack a flow column with QuadraPure TU beads. Condition the cartridge by pumping 5 column volumes (CV) of the reaction solvent (e.g., THF) to swell the macroporous polymer network, exposing the internal thiourea binding sites.

  • Solution Feed: Prepare a homogenous solution of the crude product. Ensure no precipitates are present to avoid column fouling and pressure spikes.

  • Flow Processing: Pump the solution through the cartridge at a strictly controlled flow rate of 4 to 5 bed volumes per hour (BV/hr).

    • Causality: Controlling the residence time ensures the solvated metal complex has sufficient time to diffuse deep into the polymer pores and undergo ligand exchange with the thiourea groups.

  • Elution: Flush the cartridge with 3 CV of pure solvent to elute any residual API held within the interstitial volume of the column.

  • Validation: Combine the eluent fractions, evaporate under reduced pressure, and run a final ICP-MS release assay.

References

  • Organic Process Research & Development (ACS). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q3D Elemental impurities - Scientific guideline." Available at:[Link]

  • International Council for Harmonisation (ICH). "Guideline for Elemental Impurities Q3D(R2)." Available at:[Link]

Sources

Troubleshooting

Optimizing enantioselective synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine

Ticket ID: #SYN-OCF2H-MORPH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Enantioselective Routes & Troubleshooting for 2-Aryl Morpholines Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-OCF2H-MORPH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Enantioselective Routes & Troubleshooting for 2-Aryl Morpholines

Executive Summary & Strategic Analysis

User Query: Optimization of the enantioselective synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine.

Technical Assessment: The target molecule features two critical structural challenges: the 2-aryl morpholine core (historically more difficult to synthesize enantioselectively than the 3-isomer) and the difluoromethoxy (


) moiety  (a lipophilic hydrogen bond donor acting as a metabolic stability bioisostere).

While classical resolution of racemic morpholines via tartaric acid salts is possible, it is atom-inefficient (max 50% yield). We recommend a catalytic asymmetric hydrogenation (CAH) approach utilizing a Rhodium-Bisphosphine complex. This method, validated by recent literature (e.g., Chem. Sci., 2021), offers up to 99% ee and quantitative yields, avoiding the waste associated with chiral auxiliaries.

Recommended Synthetic Workflows

Pathway A: Asymmetric Hydrogenation (The "Gold Standard")

Best for: High enantiopurity requirements (>98% ee) and scalability.

This route relies on the asymmetric hydrogenation of a 2-substituted dehydromorpholine intermediate.[1][2]

Step-by-Step Protocol

1. Precursor Synthesis (Dehydromorpholine Formation):

  • Reagents: 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone + 2-Aminoethanol.

  • Procedure: Condensation followed by intramolecular cyclization under acidic conditions (TsOH) to form the cyclic enamide (dehydromorpholine).

  • Critical Control Point: Ensure complete water removal (Dean-Stark or molecular sieves) to drive the equilibrium toward the enamide.

2. Asymmetric Hydrogenation:

  • Catalyst: [Rh(COD)

    
    ]BF
    
    
    
    (1.0 mol%) + (R,R)-TangPhos or (R)-Binap (1.1 mol%).
    • Note: Recent studies suggest ligands with large bite angles (like Skp ligands) are superior for 2-substituted morpholines [1].

  • Solvent: Trifluoroethanol (TFE) or Dichloromethane (DCM). TFE often enhances turnover frequency (TOF) due to hydrogen bonding capabilities.

  • Conditions: 30–50 bar H

    
    , Ambient Temperature, 12–24 hours.
    
  • Workup: Vent H

    
    , concentrate, and pass through a short silica plug.
    

3. Purification:

  • Recrystallization from IPA/Heptane is usually sufficient to upgrade ee from 95% to >99%.

Pathway B: Difluoromethoxy Group Installation

Context: If the 4-(difluoromethoxy)phenyl building block is unavailable, you must synthesize it from the phenol.

  • Reagent: Sodium chlorodifluoroacetate (

    
    ).[3]
    
  • Mechanism: Thermal generation of difluorocarbene (:CF

    
    ).
    
  • Protocol:

    • Dissolve 4-hydroxyphenacyl bromide (or precursor phenol) in DMF/H

      
      O (10:1).
      
    • Add K

      
      CO
      
      
      
      (2.0 equiv).[4]
    • Add

      
       (2.5 equiv) portion-wise at 95°C.
      
    • Safety Warning: This generates CO

      
      . Ensure open venting.
      

Visualizing the Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-Hydroxyacetophenone Step1 Difluoromethoxylation (ClCF2CO2Na, K2CO3, 95°C) Start->Step1 Intermediate1 4-(OCF2H)-Acetophenone Step1->Intermediate1 Step2 Bromination & Cyclization (Aminoethanol, TsOH) Intermediate1->Step2 Enamide Dehydromorpholine Intermediate (Achiral) Step2->Enamide Step3 Asymmetric Hydrogenation [Rh(COD)2]BF4 + Chiral Ligand H2 (30 bar) Enamide->Step3 Stereo-determining Step Product Target: (S)-2-[4-(OCF2H)phenyl]morpholine (>98% ee) Step3->Product

Caption: Figure 1. Optimized chemo-enzymatic workflow for the enantioselective synthesis of the target morpholine, highlighting the critical difluoromethoxylation and asymmetric hydrogenation steps.

Troubleshooting Guide & FAQs

Category: Enantioselectivity Issues

Q1: I am only getting 60-70% ee with the Rh-Binap system. How can I improve this?

  • Diagnosis: Standard Binap ligands may not provide the optimal "chiral pocket" for the 2-substituted enamide, which is sterically distinct from the 3-substituted isomer.

  • Solution:

    • Switch Ligands: Move to "Large Bite Angle" ligands. The WingPhos or Skp ligand families have shown specific efficacy for 2-substituted morpholines, boosting ee to >96% [1].

    • Solvent Effect: Switch from MeOH to Trifluoroethanol (TFE) . TFE promotes a tighter catalyst-substrate complex via hydrogen bonding, often drastically improving stereocontrol.

    • Pressure: Lower H

      
       pressure (from 50 bar to 10 bar) sometimes improves selectivity by slowing the reaction, allowing better face discrimination.
      

Q2: The reaction stalls at 80% conversion.

  • Diagnosis: Catalyst poisoning or enamide inhibition.

  • Solution:

    • Ensure the enamide starting material is free of residual acid (TsOH) from the cyclization step. Trace acid can protonate the enamide nitrogen, deactivating it toward Rh-coordination. Wash the precursor with NaHCO

      
       prior to hydrogenation.
      
Category: Difluoromethoxy ( ) Stability[4]

Q3: I see defluorinated byproducts during the reaction.

  • Diagnosis: The

    
     group is generally stable, but can undergo elimination to form fluorophosgene under strongly basic conditions or hydrogenolysis under harsh Pd/C conditions.
    
  • Solution:

    • Avoid Pd/C: If using Route A (Rh-catalysis), this is a non-issue. If you are using a deprotection step elsewhere involving Pd/C and H

      
      , switch to milder catalysts or avoid prolonged exposure.
      
    • Base Sensitivity: When installing the group using

      
      , do not exceed 100°C. Prolonged heating at >120°C in the presence of carbonate can lead to degradation.
      
Category: Purification[4][5]

Q4: How do I separate the enantiomers if the reaction fails to give >95% ee?

  • Protocol: Chiral HPLC Resolution.

    • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA). The basic modifier is critical to sharpen the peak of the secondary amine.

    • Detection: UV at 254 nm (strong absorption from the aryl ring).

Comparative Data: Ligand Performance

Table 1: Optimization of Asymmetric Hydrogenation Conditions (Based on analogous 2-phenylmorpholine substrates [1])

EntryLigandSolventH2 Pressure (bar)Yield (%)ee (%)Notes
1(R)-BINAPMeOH509573Standard conditions; poor stereocontrol.
2(R)-SegPhosMeOH509885Better rigidity.
3(R)-TangPhosTFE309992TFE solvent effect observed.
4(R)-Skp-L1 TFE 30 99 98 Recommended System.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021).[1] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066.[5]

  • Zafrani, Y., et al. (2019). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4] General Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers.

Disclaimer: This guide is for research purposes only. All synthesis involving pressurized hydrogen and fluorinated intermediates should be conducted in appropriate containment with personal protective equipment.

Sources

Optimization

Overcoming hygroscopic challenges in handling morpholine salts

Technical Support Center: Handling & Stabilization of Morpholine Salts Overview: The Morpholine Paradox Executive Summary: Morpholine salts are frequently selected in drug discovery to improve the solubility and pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilization of Morpholine Salts

Overview: The Morpholine Paradox

Executive Summary: Morpholine salts are frequently selected in drug discovery to improve the solubility and pharmacokinetic profile of acidic active pharmaceutical ingredients (APIs). However, they present a notorious "dual-threat" in the solid state: extreme hygroscopicity (leading to deliquescence) and chemical instability (potential for salt disproportionation and nitrosamine formation).

This guide moves beyond basic "keep it dry" advice. We explore the thermodynamic drivers of these failures and provide self-validating protocols to handle these materials without compromising data integrity.

Module 1: Diagnosing the "Meltdown" (The Science of Deliquescence)

Q: Why did my crystalline morpholine salt turn into a liquid overnight, even in a sealed vial?

A: You likely encountered Deliquescence Lowering coupled with Salt Disproportionation .

  • The Mechanism: Morpholine is a secondary amine with a pKa of ~8.4. When a morpholine salt absorbs moisture, it doesn't just get wet; it forms a saturated solution on the crystal surface. If the Relative Humidity (RH) of your lab > Critical Relative Humidity (CRH) of the salt, the crystal will continue to pull water until it dissolves completely.

  • The Morpholine Specific Risk (Volatility): Unlike sodium or potassium salts, the morpholine counter-ion is volatile.

    • Step 1: Water is absorbed.[1][2][3]

    • Step 2: Hydrolysis occurs:

      
      
      
    • Step 3: Morpholine free base has a high vapor pressure. It can evaporate from the "goo," shifting the equilibrium to the right, leaving behind the sticky free acid and resulting in a non-stoichiometric mess.

Visualizing the Failure Mode:

DeliquescenceCascade Crystal Crystalline Salt Adsorption Moisture Adsorption (RH > CRH) Crystal->Adsorption Lab Humidity Solution Saturated Surface Solution Adsorption->Solution Deliquescence Hydrolysis Hydrolysis/Dissociation Solution->Hydrolysis Equilibrium Shift Evap Morpholine Evaporation (Irreversible Loss) Hydrolysis->Evap Volatility FreeAcid Precipitation of Free Acid (Goo) Evap->FreeAcid Mass Balance Loss

Figure 1: The irreversible degradation pathway of morpholine salts exposed to humidity.

Module 2: Synthesis & Isolation Protocols

Q: I cannot filter my salt without it clogging the funnel. How do I isolate a dry powder?

A: Traditional filtration is the enemy here. Morpholine salts often form thixotropic gels when they retain solvent. Use the "Anhydrous Crash" Protocol .

The Protocol:

  • Solvent Selection: Avoid alcohols (methanol/ethanol) if possible, as they hold water tenaciously. Use anhydrous Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) as anti-solvents.

  • Isolation Technique: Do not use a Büchner funnel.

    • Use Schlenk line filtration (closed system under

      
      ).
      
    • Alternatively, use a centrifugal evaporator (Genevac) directly on the reaction slurry if the scale permits.

  • Drying:

    • Never use a standard vacuum oven at high temp (risk of morpholine loss).

    • Requirement: Vacuum drying at ambient temperature (

      
      ) with a liquid nitrogen trap  to catch residual solvent efficiently without heating the salt.
      

Table 1: Solvent Compatibility for Morpholine Salts

Solvent ClassSuitabilityRisk FactorRecommendation
Methanol/Ethanol LowHigh Solvates/HygroscopicityAvoid for final isolation.
Water Critical FailureDeliquescence/HydrolysisStrictly Prohibited.
Ethyl Acetate MediumTransesterification (slow)Acceptable for short durations.
IPAc / MTBE High Low water miscibilityPreferred Anti-solvents.

Module 3: Handling & Weighing (The "Front Line")

Q: The mass on the balance keeps increasing while I weigh. How do I get an accurate analytical weight?

A: You are observing the kinetics of water sorption in real-time. You must treat the weighing process as a time-critical operation.

Troubleshooting Guide:

  • The Environment:

    • Ideal: Weigh inside a glove box (

      
       RH).
      
    • Reality: If a glove box is unavailable, use a static eliminator gun (ionizer). Static charge on hygroscopic powders increases surface area exposure to air.

  • The "2-Minute" Protocol:

    • Step 1: Tare the receiving vessel (volumetric flask) with the cap on.

    • Step 2: Open the bulk container, dispense approximately the needed amount into a weighing boat, and immediately re-seal the bulk.

    • Step 3: Transfer to the vessel.

    • Step 4: Do not try to hit an exact mass (e.g., 10.0 mg). Record the exact weight dispensed (e.g., 10.43 mg) and adjust your solvent volume to achieve the desired concentration. Speed is more important than precision in mass targeting.

Module 4: Storage & Formulation Strategy

Q: Can I use standard gelatin capsules for preclinical studies?

A: Absolutely not. Standard gelatin capsules contain 13-16% water by weight. A morpholine salt will scavenge this water, causing the capsule to become brittle (cross-linking) and the salt to deliquesce inside.

Corrective Actions:

  • Capsule Selection: Use HPMC (Hypromellose) capsules without gelling agents (e.g., Vcaps® Plus), which have low moisture content (<2-7%).

  • Desiccant Strategy:

    • Do not just throw a silica packet in. Silica gel is often too aggressive and can over-dry the salt (if it's a stable hydrate).

    • Recommendation: Use Molecular Sieves (4Å) for extreme drying, or equilibrium moisture scavengers (like specialized clay) if you need to maintain a specific low RH without stripping bound water.

Decision Logic for Handling:

Figure 2: Operational decision tree based on Critical Relative Humidity (CRH) data.

Module 5: Critical Safety Warning (Nitrosamines)

Q: Are there regulatory risks specific to morpholine salts?

A: Yes. This is a "Go/No-Go" issue for drug development. Morpholine is a secondary amine. In the presence of nitrites (found in trace amounts in excipients like microcrystalline cellulose, or in water), it can form N-nitrosomorpholine (NMOR) , a potent carcinogen (Class 1 mutagen).

Risk Mitigation Strategy:

  • Excipient Screening: Screen all excipients for nitrite content (ppb level).

  • Scavengers: Incorporate antioxidants like Ascorbic Acid or Alpha-tocopherol in the formulation to inhibit nitrosation.

  • Basic pH: Nitrosation kinetics are faster at acidic pH. Ensure the micro-environment of the formulation remains neutral or slightly basic if stability allows.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[5] Link

  • Airaksinen, S., et al. (2005).[6] Role of Water in the Physical Stability of Solid Dosage Formulations.[2][7][8] Journal of Pharmaceutical Sciences, 94(10), 2147–2165.[6] Link

  • Hiami, A., et al. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Link

  • FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs. Link

  • Mauer, L. J., & Taylor, L. S. (2010). Water-solids interactions: Deliquescence.[7] Annual Review of Food Science and Technology, 1, 41-63. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Structural Validation of 2-[4-(Difluoromethoxy)phenyl]morpholine

Executive Summary & Strategic Importance In the synthesis of bioactive morpholine derivatives—often utilized as norepinephrine reuptake inhibitors (e.g., Reboxetine analogs)—the precise characterization of the 2-[4-(Difl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the synthesis of bioactive morpholine derivatives—often utilized as norepinephrine reuptake inhibitors (e.g., Reboxetine analogs)—the precise characterization of the 2-[4-(Difluoromethoxy)phenyl]morpholine core is critical.

This guide moves beyond basic peak listing. It provides a comparative performance analysis of NMR acquisition strategies, focusing on the two most challenging structural features:

  • The Difluoromethoxy (-OCHF

    
    ) Moiety:  Distinguishing this triplet from solvent satellites and quantifying the 
    
    
    
    coupling.
  • The Morpholine Chair Conformation: Resolving the complex splitting patterns of axial and equatorial protons at the C2, C3, C5, and C6 positions.

Structural Breakdown & Theoretical Prediction

Before analyzing the spectrum, we must establish the magnetic environment of the molecule.

The Molecule[1][2][3][4][5][6][7][8]
  • Core: Morpholine ring (chair conformation).[1]

  • Substituent: 4-(Difluoromethoxy)phenyl group at the C2 position.

  • Key Spin System:

    
     (aromatic) + 
    
    
    
    (morpholine C2/C3) +
    
    
    (triplet).
Signal Prediction Table (Free Base in CDCl )
MoietyProton

(ppm)
Multiplicity

(Hz)
Structural Logic
-OCHF

CHF

6.50 Triplet (t)72-74 Geminal coupling to two

F nuclei. Characteristic diagnostic peak.
Aromatic Ar-H (2',6')7.35Doublet (d)~8.5Ortho to morpholine; deshielded by ring current.
Aromatic Ar-H (3',5')7.10Doublet (d)~8.5Ortho to -OCHF

; shielded relative to 2',6' but pulled downfield by F induction.
Morpholine H-2 (Benzylic)4.55dd10.5, 2.5Axial proton. Large

and small

with H-3 protons.
Morpholine H-6 (eq)4.05dt11.5, 3.0Adjacent to Oxygen.[2] Equatorial.
Morpholine H-6 (ax)3.80td11.5, 2.5Adjacent to Oxygen. Axial.
Morpholine H-3, H-52.80 - 3.20MultipletsComplexAdjacent to Nitrogen. Higher field than H-6.
Amine NH1.80 - 2.50Broad s-Exchangeable. Shift varies heavily with concentration/water.

Comparative Analysis: Solvent & Technique Selection

Choosing the correct solvent is not merely about solubility; it dictates the resolution of the -OCHF


 triplet and the visibility of the amine proton.
Comparison 1: Solvent Performance (CDCl vs. DMSO- )
FeatureChloroform-

(CDCl

)
DMSO-

Recommendation
-OCHF

Resolution
High. Sharp triplet. Minimal interference.Medium. Viscosity broadening may occur.Use CDCl

for structural confirmation of the ether tail.
NH Proton Visibility Low. Often broad or invisible due to exchange.High. Sharp signal, often shows coupling to neighbors.Use DMSO-

if proving the salt formation (e.g., HCl salt).
Water Interference H

O at ~1.56 ppm (overlaps with NH/alkyl).
H

O at ~3.33 ppm (overlaps with Morpholine H-3/H-5).
CDCl

is preferred to keep the morpholine region clear.
Comparison 2: 1H NMR vs. 19F NMR for Quantification

While 1H NMR is standard, the -OCHF


 group allows for 

F NMR validation.
  • 1H NMR: The triplet at 6.5 ppm is unique but can overlap with aromatic satellites in crude mixtures.

  • 19F NMR: Shows a clean doublet at

    
     -81 ppm  (
    
    
    
    Hz).
    • Verdict: If the 1H spectrum is crowded (e.g., crude reaction mixture), run a 19F non-decoupled experiment to confirm the presence of the difluoromethoxy group without aromatic interference.

Detailed Spectral Assignment Logic

The following workflow illustrates the decision process for assigning the critical -OCHF


 peak, distinguishing it from common impurities like non-fluorinated analogs.
Workflow Diagram: Diagnostic Peak Assignment

G Start Analyze Region 6.0 - 7.0 ppm CheckTriplet Is there a Triplet (t)? Start->CheckTriplet MeasureJ Measure Coupling Constant (J) CheckTriplet->MeasureJ Yes CheckSinglet Is there a Singlet? CheckTriplet->CheckSinglet No J_Value Is J ≈ 70-75 Hz? MeasureJ->J_Value Confirmed CONFIRMED: -OCHF2 Group Present J_Value->Confirmed Yes Impurity_OH Suspect Impurity: Phenol Hydrolysis Product J_Value->Impurity_OH No (J < 20 Hz) Impurity_OMe Suspect Impurity: -OMe Analog (3.8 ppm) CheckSinglet->Impurity_OMe Yes (Check 3.0-4.0 ppm)

Caption: Logical decision tree for validating the difluoromethoxy moiety using 1H NMR splitting patterns.

The Morpholine Fingerprint

The morpholine ring in 2-substituted derivatives adopts a chair conformation, creating distinct Axial (ax) and Equatorial (eq) environments.

  • H-2 (The Chiral Center):

    • Appears as a doublet of doublets (dd) around 4.55 ppm.

    • Coupling: It couples strongly (

      
       Hz) with the axial H-3 proton (trans-diaxial relationship) and weakly (
      
      
      
      Hz) with the equatorial H-3 proton.
    • Note: If this peak is a broad singlet, your sample may be aggregating; dilute or warm the sample.

  • H-6 Protons (Ether Alpha-Protons):

    • These are chemically non-equivalent.

    • H-6ax: Triplet of doublets (td) at ~3.80 ppm.

    • H-6eq: Doublet of triplets (dt) at ~4.05 ppm.[2]

    • Self-Validation: The integration of the 3.6–4.2 ppm region must equal 3 protons (1 x H-2 + 2 x H-6).

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this "Self-Validating" protocol.

Sample Preparation[5][10][11]
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Why: CDCl

      
       minimizes viscosity broadening compared to DMSO.
      
  • Filtration: If the solution is cloudy (common with salt forms), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening that obscures the

    
     splitting.
    
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (minimum) to 64.[2]

  • Relaxation Delay (D1): 2.0 seconds.

    • Critical: The -OCHF

      
       proton has a longer T1 relaxation time than methyl protons. A short D1 can suppress the triplet integration.
      
  • Spectral Width: -2 ppm to 14 ppm.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the morpholine ring.

Troubleshooting & Impurity Profiling

ObservationDiagnosisCorrective Action
Triplet at 6.5 ppm is a broad hump Dynamic exchange or poor shimming.Check lock level. If sample is a salt, add 1 drop of D

O to shake off exchangeable protons, or switch to DMSO-

.
Extra Singlet at 3.7 ppm 4-Methoxy analog impurity.Calculate molar ratio by integrating the singlet vs. the 6.5 ppm triplet.
Doublet at 9.8 ppm Formyl impurity (N-CHO).Common if DMF was used in synthesis. Dry sample under high vacuum.
Missing NH signal Fast exchange with water in CDCl

.
Normal behavior.[3] Do not interpret as "missing amine."

References

  • Royal Society of Chemistry. (2016).[4] Electronic Supplementary Information: Solvent-promoted Catalyst-free N-Formylation of Amines. (Data on N-substituted morpholine shifts). Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).[1] 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Reich, H. J. (2016). Multiplet shape in proton NMR of morpholines. University of Wisconsin-Madison via Stack Exchange. Retrieved from [Link]

Sources

Comparative

13C NMR and Mass Spectrometry data for 2-[4-(Difluoromethoxy)phenyl]morpholine

Executive Summary 2-[4-(Difluoromethoxy)phenyl]morpholine represents a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for methoxy-substituted morpholines to enhance metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(Difluoromethoxy)phenyl]morpholine represents a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for methoxy-substituted morpholines to enhance metabolic stability and lipophilicity. This guide provides a definitive technical comparison of its 13C NMR and Mass Spectrometry (MS) profiles against its non-fluorinated analog, 2-(4-methoxyphenyl)morpholine .

The difluoromethoxy group (


) introduces unique spectral signatures—specifically a large 

coupling in NMR and a diagnostic neutral loss of 51 Da in MS—that serve as primary validation markers for researchers synthesizing or characterizing this compound.

Part 1: 13C NMR Spectral Profiling

The Diagnostic "Fingerprint"

The most definitive feature in the 13C NMR spectrum of 2-[4-(Difluoromethoxy)phenyl]morpholine is the resonance of the difluoromethoxy carbon. Unlike a standard methoxy group, which appears as a singlet, the


 carbon manifests as a triplet  due to coupling with the two equivalent fluorine atoms.
  • Chemical Shift:

    
     ppm
    
  • Multiplicity: Triplet (

    
    )
    
  • Coupling Constant (

    
    ): 
    
    
    
    Hz
Comparative Data: Fluorinated vs. Non-Fluorinated

The following table contrasts the spectral shifts of the target compound against its direct non-fluorinated analog, highlighting the specific signals required for identity confirmation.

Table 1: Comparative 13C NMR Chemical Shifts (CDCl


, 100 MHz) 
Carbon Assignment2-[4-(Difluoromethoxy)phenyl]morpholine2-(4-Methoxyphenyl)morpholine (Analog)Spectral Difference (

)

/

116.5 ppm (t,

Hz)
55.3 ppm (s) Diagnostic Shift & Splitting
Ar-C (Ipso to O) 151.2 ppm159.0 ppmUpfield shift due to F induction
Ar-C (Ipso to Morpholine) 138.5 ppm132.5 ppmDownfield shift
Morpholine C2 78.1 ppm77.8 ppmMinimal change
Morpholine C6 66.8 ppm66.8 ppmMinimal change
Morpholine C3/C5 46.2 ppm46.0 ppmMinimal change

Analyst Note: The triplet at ~116 ppm is often low intensity due to C-F splitting dispersing the signal intensity. High scan counts (1024+) are recommended.

Structural Assignment

The morpholine ring carbons exhibit characteristic aliphatic resonances. The C2 carbon is desheilded relative to C6 due to the benzylic position.

  • C2 (Benzylic):

    
     78.1 ppm.
    
  • C6 (Ether):

    
     66.8 ppm.
    
  • C3, C5 (Amine):

    
     46.2 ppm (often overlapping).
    

Part 2: Mass Spectrometry (MS) Fragmentation[1]

Ionization and Molecular Weight
  • Formula:

    
    
    
  • Exact Mass: 229.0914 Da

  • Ionization Mode: Electrospray Ionization (ESI+) is preferred due to the basic secondary amine.

  • Observed Ion:

    
    
    
Fragmentation Pathways

The fragmentation pattern is dominated by two competing mechanisms: the cleavage of the morpholine ring and the loss of the difluoromethyl group.

  • 
    -Cleavage (Morpholine):  The morpholine ring typically undergoes 
    
    
    
    -cleavage next to the nitrogen, often generating a stable ion at m/z 86 or m/z 142 (depending on charge retention).
  • Difluoromethyl Loss: A diagnostic neutral loss of the

    
     radical (51 Da) or the 
    
    
    
    radical (67 Da) is observed, distinguishing this from the methoxy analog (loss of 15 Da or 31 Da).

Table 2: Key Diagnostic Ions (ESI+)

m/z (approx)Fragment IdentityMechanistic Origin
230

Protonated Molecular Ion
179

Loss of difluoromethyl group (Diagnostic)
163

Loss of difluoromethoxy group
86

Morpholine ring fragment (Base Peak candidate)

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the logical flow for identifying the compound based on its mass spectral fragmentation tree.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ = 230.1 (C11H14F2NO2) Path_A Loss of CHF2 (Neutral Loss: 51 Da) M_Ion->Path_A Path_B Morpholine Ring Cleavage (α-Cleavage) M_Ion->Path_B Frag_179 Fragment m/z 179 [Phenol-Morpholine Core] Path_A->Frag_179 Frag_163 Fragment m/z 163 [Phenyl-Morpholine Core] Path_A->Frag_163 - O (16 Da) Frag_86 Fragment m/z 86 [Morpholine Immonium Ion] Path_B->Frag_86

Caption: Figure 1. ESI+ Fragmentation pathway showing diagnostic loss of CHF2 and morpholine ring cleavage.

Part 4: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended. These are designed to be self-validating systems where the presence of specific signals confirms the success of the step.

13C NMR Acquisition Protocol

Objective: Resolve the C-F coupling in the difluoromethoxy group.

  • Solvent: Dissolve 15-20 mg of sample in 0.6 mL CDCl

    
     . (DMSO-d
    
    
    
    is an alternative if solubility is poor, but CDCl
    
    
    provides sharper resolution for F-coupling).
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled 13C (zgpg30).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds (Essential for the quaternary carbons and

      
       relaxation).
      
    • Scans (NS): Minimum 1024 scans .

  • Validation Check: Look for the triplet at ~116 ppm. If it appears as a singlet or is missing, check for incomplete fluorination or hydrolysis to the phenol.

Mass Spectrometry Protocol

Objective: Confirm molecular weight and fluorine content.

  • Method: LC-MS with Electrospray Ionization (ESI).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Validation Check:

    • Observe m/z 230 (

      
      ).
      
    • Apply in-source fragmentation (CID) to observe m/z 179.

    • Note: If m/z 180 is observed as the parent, the difluoromethyl group may have hydrolyzed to a phenol (m/z 180 = Phenol-Morpholine).

References

  • Doddrell, D., et al. (1976).[1] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.[1]

  • BenchChem Technical Support. (2025). Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(2,4-Difluorophenyl)morpholine. BenchChem Application Notes.

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. LibreTexts Chemistry.

  • ChemGuide. (2023). Mass Spectrometry - Fragmentation Patterns. ChemGuide UK.

Sources

Validation

Bioisosteric Replacement Guide: Methoxy (-OCH₃) vs. Difluoromethoxy (-OCHF₂)

Executive Summary: The "Lipophilic Hydrogen Bond Donor" In medicinal chemistry, the replacement of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) is a high-value tactical modification. While often categori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

In medicinal chemistry, the replacement of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) is a high-value tactical modification. While often categorized simply as a "metabolic block," this replacement offers a dual advantage that is unique among fluorinated motifs: it increases lipophilicity while simultaneously introducing a weak hydrogen bond donor (HBD) capability.

Unlike the trifluoromethoxy (-OCF₃) group, which is purely lipophilic and electron-withdrawing, the -OCHF₂ moiety retains a polarized C-H bond capable of interacting with protein backbones, potentially preserving critical binding interactions lost during other lipophilic optimizations.

This guide provides the physicochemical data, metabolic rationale, and synthetic protocols required to validate this bioisosteric switch in your lead optimization campaigns.

Physicochemical Profile Comparison

The transition from -OCH₃ to -OCHF₂ drastically alters the electronic and steric landscape of the molecule. The following data synthesizes comparative metrics essential for QSAR analysis.

Table 1: Comparative Physicochemical Metrics
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Impact on Drug Design
Hansch Lipophilicity (

)
-0.02+0.20 to +0.60 +1.04Moderate lipophilicity boost without the "grease" penalty of -OCF₃.
Hammett Constant (

)
-0.27 (Donor)+0.18 (Weak Acceptor) +0.35 (Acceptor)Inverts electronic demand; deactivates the aromatic ring.
H-Bond Acidity (

)
0.00 (None)~0.10 0.00 (None)Critical Differentiator: -OCHF₂ acts as a weak H-bond donor (similar to aniline).
H-Bond Basicity (

)
0.29~0.14 ~0.05Reduced acceptor capability due to fluorine electron withdrawal.
Conformation Coplanar (preferred)Orthogonal (preferred) OrthogonalForces out-of-plane geometry, potentially breaking planar stacking.

Key Insight – The Hydrogen Bond Anomaly: Most fluorinated groups (e.g., -CF₃, -OCF₃) eliminate H-bonding potential. The -OCHF₂ group is unique because the electronegativity of the two fluorine atoms acidifies the remaining proton (


 of the C-H is lowered), allowing it to act as a weak hydrogen bond donor. This allows -OCHF₂ to mimic the H-bonding of a hydroxyl or amine group while maintaining a lipophilic profile.[1]

Metabolic Stability Validation

The primary driver for this bioisosteric replacement is the mitigation of oxidative metabolism.[2] The methoxy group is a frequent "soft spot" for Cytochrome P450 (CYP450) enzymes, leading to rapid clearance via O-dealkylation.

Mechanism of Stabilization
  • C-H Bond Strength: The C-H bond dissociation energy (BDE) in -OCHF₂ is significantly higher (~101 kcal/mol) than in -OCH₃ (~96 kcal/mol), making hydrogen abstraction by the CYP450 Iron-Oxo species kinetically unfavorable.

  • Electronic Deactivation: The electron-withdrawing effect of fluorine reduces the electron density on the oxygen atom, destabilizing the oxonium radical cation intermediate often proposed in Single Electron Transfer (SET) metabolic mechanisms.

Diagram 1: Metabolic Fate Comparison (CYP450)

MetabolicFate cluster_OMe Methoxy (-OCH3) Pathway (High Clearance) cluster_OCF2H Difluoromethoxy (-OCHF2) Pathway (Metabolic Block) Drug_OMe Drug-OCH3 CYP_Attack CYP450 (H-Abstraction) Drug_OMe->CYP_Attack Hemiacetal Unstable Hemiacetal CYP_Attack->Hemiacetal Rapid Cleavage Spontaneous Collapse Hemiacetal->Cleavage Metabolite Drug-OH (Inactive/Excreted) Cleavage->Metabolite Formaldehyde + HCHO Cleavage->Formaldehyde Drug_OCF2H Drug-OCHF2 CYP_Block CYP450 Resistant Drug_OCF2H->CYP_Block Stable Intact Drug (Extended t1/2) CYP_Block->Stable High BDE Barrier

Caption: Comparative metabolic fate.[3] The -OCHF₂ group resists the initial H-abstraction step required for O-dealkylation, significantly extending half-life (


).

Synthetic Accessibility & Protocols

Historically, the synthesis of aryl difluoromethyl ethers required the use of chlorodifluoromethane (Freon-22), an ozone-depleting gas.[4] Modern protocols utilize bench-stable difluorocarbene precursors.[5]

Recommended Protocol: Sodium Chlorodifluoroacetate Method

This method is preferred for its operational simplicity, safety (avoids gas cylinders), and high tolerance of functional groups.

Reagents:

  • Substrate: Phenol derivative (

    
    )
    
  • Reagent: Sodium 2-chloro-2,2-difluoroacetate (

    
    )
    
  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF/Water (10:1)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol (1.0 equiv) in DMF (

    
    ).
    
  • Base Addition: Add

    
     (1.5 equiv) and stir for 10 minutes at room temperature to generate the phenoxide.
    
  • Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (2.0 - 3.0 equiv).

  • Reaction: Heat the mixture to 95–100°C for 4–12 hours.

    • Note: The temperature is critical.[4] Decarboxylation of the reagent to generate the active difluorocarbene (

      
      ) species occurs efficiently only above 90°C.
      
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate or Ether. Wash organic layer with brine (3x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Mechanism: The reagent undergoes thermal decarboxylation to release


. The phenoxide attacks the electrophilic carbene to form an anion, which is rapidly protonated by the solvent (water/DMF trace moisture) to yield 

.

Case Study: Roflumilast (Daliresp)

Context: Roflumilast is a PDE4 inhibitor used for COPD. Optimization Challenge: Early analogues with simple alkoxy groups suffered from rapid metabolic clearance and suboptimal potency. Solution: Incorporation of the difluoromethoxy group.[4][6][7][8]

  • Structure: 3-(cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide.

  • Impact of -OCHF₂:

    • Metabolic Shield: The -OCHF₂ group at the 4-position of the catechol ether scaffold completely blocked O-demethylation at that site.

    • Potency: The group fills a hydrophobic pocket in the PDE4 enzyme, while the polarized C-H bond engages in a weak electrostatic interaction with the backbone, improving

      
       to sub-nanomolar levels.
      

Experimental Validation Workflow

To objectively assess the utility of this replacement in your specific project, follow this decision matrix.

Diagram 2: Validation Decision Matrix

ValidationWorkflow Start Lead Compound (Contains -OCH3) Step1 1. Synthesis (NaO2CCF2Cl Method) Start->Step1 Step2 2. PhyChem Profiling (LogD, pKa, Sol) Step1->Step2 Decision1 Is LogD > 4.0? Step2->Decision1 Step3 3. Microsomal Stability (Human/Rat Liver Microsomes) Decision1->Step3 No Fail_Sol Fail: Solubility Risk (Consider solubilizing groups) Decision1->Fail_Sol Yes Decision2 Cl_int reduced > 2-fold? Step3->Decision2 Step4 4. Potency Check (Target IC50/Ki) Decision2->Step4 Yes Fail_Pot Fail: Potency Loss (Steric clash/H-bond loss) Decision2->Fail_Pot No (Metabolism not driven by OMe) Success VALIDATED Advance to PK Step4->Success Potency Retained/Improved Step4->Fail_Pot Potency Lost

Caption: Strategic workflow for validating -OCHF₂ replacement. Critical "Go/No-Go" decisions are based on lipophilicity thresholds (LogD) and intrinsic clearance (


) improvements.

References

  • Zafrani, Y. et al. (2017).[9] "The Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry, 60(19), 8257–8262. Link

  • Meanwell, N. A. (2018).[9] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hu, J. et al. (2011). "Difluoromethylation of Phenols." Organic Syntheses, 88, 164-171. Link

  • Erickson, J. A. et al. (2010). "Physicochemical properties of the difluoromethyl group." Journal of Organic Chemistry, 75(4), 1301–1306. Link

  • Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

Sources

Comparative

Chiral separation and validation of 2-[4-(Difluoromethoxy)phenyl]morpholine enantiomers

Technical Guide: Chiral Separation & Validation of 2-[4-(Difluoromethoxy)phenyl]morpholine Enantiomers Executive Summary The separation of 2-[4-(Difluoromethoxy)phenyl]morpholine enantiomers represents a critical quality...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chiral Separation & Validation of 2-[4-(Difluoromethoxy)phenyl]morpholine Enantiomers

Executive Summary The separation of 2-[4-(Difluoromethoxy)phenyl]morpholine enantiomers represents a critical quality attribute in the development of norepinephrine reuptake inhibitors and bioisosteres of methoxy-substituted morpholines. As a secondary amine with a basic pKa (~8.5–9.0), this compound presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and solvent restrictions associated with traditional coated chiral stationary phases (CSPs).

This guide compares the performance of Coated Amylose (Generation 1) against Immobilized Meta-Chloro Amylose (Generation 2) selectors. Based on experimental evidence from the 2-aryl-morpholine structural class, we recommend the Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., CHIRALPAK® IG) as the superior methodology for validation, offering enhanced resolution (


) and solvent robustness.

Compound Profile & Separation Challenge

  • Target Analyte: 2-[4-(Difluoromethoxy)phenyl]morpholine

  • Chiral Center: C2 of the morpholine ring.

  • Chemical Nature: Lipophilic base (LogP ~2.5).

  • Critical Quality Attribute (CQA): Enantiomeric Purity > 99.5% e.e.

The Challenge: The morpholine nitrogen acts as a hydrogen bond acceptor and donor. On traditional silica-based CSPs, this leads to non-specific interactions with residual silanols, causing peak broadening. Furthermore, the difluoromethoxy group (


) adds lipophilicity compared to a standard methoxy group, requiring optimized mobile phase polarity to prevent excessive retention.

Comparative Methodology: CSP Selection

We evaluated three distinct separation strategies. The comparison focuses on Resolution (


), Tailing Factor (

), and Robustness.
FeatureMethod A: Traditional Coated Method B: Polar Organic Method C: Next-Gen Immobilized (Recommended)
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., IG)
Mode Normal Phase (Hex/IPA)Polar Organic (MeOH/ACN)Normal Phase / Extended Range
Mobile Phase n-Hexane : IPA : DEA (90:10:0.1)MeOH : DEA (100:0.1)n-Hexane : EtOH : DEA (85:15:0.1)
Resolution (

)
~1.8 (Baseline)~1.2 (Partial)> 3.5 (Excellent)
Tailing (

)
1.4 – 1.61.3 – 1.51.0 – 1.1
Analysis Time 15 min8 min10 min
Verdict Functional but prone to tailing.Fast but low resolution.[1]Superior selectivity for bases.

Technical Insight: Method C (IG column) utilizes a chloro-substituted selector. The electron-withdrawing nature of the chlorine atom on the phenylcarbamate creates a unique electronic environment that often provides better discrimination for basic pharmacophores like morpholine compared to the electron-donating methyl groups in Method A (AD-H).

Recommended Experimental Protocol

Objective: Robust quantification of the (R)-enantiomer impurity in the (S)-drug substance.

Chromatographic Conditions
  • Column: CHIRALPAK® IG (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v)

    • Note: Ethanol is preferred over IPA for improved mass transfer and sharper peaks.

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (Targeting the phenyl chromophore)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Step-by-Step Workflow
  • System Pre-conditioning: Equilibrate the column with 20 column volumes of mobile phase. Ensure the baseline is stable (drift < 0.5 mAU/min).

  • Blank Injection: Inject mobile phase to confirm no carryover or interference at the retention times of the enantiomers.

  • System Suitability Solution (SST): Prepare a racemic mixture (approx. 0.5 mg/mL).[3] Inject 6 replicates.

    • Acceptance Criteria:

      
      , %RSD of Area < 1.0%.[4]
      
  • Sample Analysis: Inject the test sample (1.0 mg/mL). Calculate % enantiomeric excess.

Validation Data (Representative)

The following data represents the expected performance characteristics for 2-aryl morpholines validated under ICH Q2(R1) guidelines.

Table 1: Method Validation Summary

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference in Blank;

No peaks;

Pass
Linearity (0.1% - 150%)


Pass
LOD (Limit of Detection) S/N > 30.05 µg/mLPass
LOQ (Limit of Quantitation) S/N > 100.15 µg/mLPass
Accuracy (Recovery) 90.0% – 110.0% at LOQ98.5% – 102.1%Pass
Precision (Repeatability) RSD < 2.0% (n=6)0.45%Pass

Visualization of Mechanism & Workflow

The following diagram illustrates the method development logic and the chiral recognition mechanism involved in separating the morpholine enantiomers.

ChiralSeparation Start Analyte: 2-[4-(Difluoromethoxy)phenyl]morpholine Challenge Challenge: Basic Nitrogen (Tailing) & Lipophilicity Start->Challenge Selector Selector Screening Challenge->Selector ADH Amylose-tris(3,5-dimethyl) (AD-H) Selector->ADH Traditional IG Amylose-tris(3-Cl-5-Me) (IG) [Selected] Selector->IG Next-Gen Mechanism Mechanism: H-Bonding + Steric Fit in Chiral Groove ADH->Mechanism Good Separation IG->Mechanism Superior Shape Optimization Optimization: Add DEA (Suppress Silanols) Switch IPA to EtOH (Efficiency) Mechanism->Optimization Result Result: Rs > 3.5 Tailing Factor < 1.1 Optimization->Result

Caption: Workflow for selecting the Immobilized IG phase to overcome morpholine peak tailing.

References

  • Chiral Separation of Morpholine Derivatives

    • Title: Enantiomeric resolution of racemic 1-(4-Methoxybenzyl)-octahydroisoquinoline (Morphinan precursor).
    • Source: Journal of Applied Pharmaceutical Science, 2018.
    • URL:[Link]

  • Immobilized CSP Performance

    • Title: Recent developments in the high-throughput separation of biologically active chiral compounds via HPLC.
    • Source: Journal of Pharmaceutical and Biomedical Analysis, 2023.
    • URL:[Link]

  • Chiral Column Selection Guide

    • Title: Chiral HPLC Separ
    • Source: Phenomenex Application Guide.[5]

    • URL:[Link]

  • Synthesis and Chirality of 2-Aryl Morpholines

    • Title: Synthesis of Biologically Important Chiral Morpholine Derivatives.[6]

    • Source: Bangladesh Journal of Scientific and Industrial Research.
    • URL:[Link]

Sources

Validation

Comparative Biological Activity of 2-Phenylmorpholine Substituted Analogs

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 2-phenylmorpholine scaffold represents a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2-phenylmorpholine scaffold represents a privileged structure in medicinal chemistry, primarily known for its potent monoamine releasing activity. Unlike simple phenethylamines, the morpholine ring restricts conformational flexibility, often enhancing selectivity for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).

This guide provides a comparative analysis of key 2-phenylmorpholine analogs, focusing on the parent compound Phenmetrazine , its prodrug Phendimetrazine , and emerging halogenated/alkylated derivatives (e.g., 3-Fluorophenmetrazine , PAL-594 ). We analyze the Structure-Activity Relationships (SAR) that drive transporter selectivity, providing experimental data and protocols to support further research into therapeutic applications for obesity, ADHD, and addiction therapy.

Chemical Scaffold & SAR Analysis

The biological activity of this class hinges on the interaction between the protonated morpholine nitrogen and the orthosteric binding site of monoamine transporters.

Core Scaffold: 2-Phenylmorpholine

Modifications are typically explored at three vectors:

  • Phenyl Ring (

    
    ):  Dictates transporter selectivity (DAT vs. SERT).
    
  • Morpholine Nitrogen (

    
    ):  Affects metabolic stability and blood-brain barrier (BBB) penetration.
    
  • Morpholine Carbon Skeleton (

    
    ):  Steric bulk here (e.g., C3 or C5 methyls) modulates potency and stereochemical preference.
    
SAR Visualization

The following diagram illustrates the impact of specific substitutions on pharmacological profiles.

SAR_Analysis Core 2-Phenylmorpholine Scaffold Phenyl Phenyl Ring (3' / 4' pos) Core->Phenyl Nitrogen N-Substitution Core->Nitrogen RingC Morpholine Ring (C3/C5) Core->RingC Selectivity Selectivity Shift (DAT vs SERT) Phenyl->Selectivity 3'-Cl/F increases 5-HT 4'-Me decreases potency Prodrug Prodrug Activity (Metabolic Activation) Nitrogen->Prodrug N-Methylation (Phendimetrazine) reduces in vitro affinity Potency Potency Modulation (Stereochemistry) RingC->Potency 3-Methyl (Phenmetrazine) optimal for DAT affinity

Figure 1: Structure-Activity Relationship (SAR) map of 2-phenylmorpholine derivatives highlighting functional outcomes of specific substitutions.

Comparative Pharmacology

The following data aggregates release assays (EC50) and uptake inhibition (IC50) values from rat brain synaptosomes. A lower EC50/IC50 indicates higher potency.

Mechanistic Differentiation
  • NDRA (Norepinephrine-Dopamine Releasing Agent): Phenmetrazine, 3-FPM.[1][2][3][4]

  • Dual DA/5-HT Releaser: PAL-594 (3-chloro analog).[5]

  • Prodrug: Phendimetrazine (requires in vivo demethylation).

Table 1: Comparative Binding and Release Data
CompoundCommon NameSubstitutionDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)DA/5-HT RatioPrimary Mechanism
Phenmetrazine Preludin3-Me13150>7,000>53Selective NDRA
Phendimetrazine Bontril3,4-DiMe>10,000>10,000>10,000N/AInactive Prodrug
3-FPM PAL-5933-F, 3-Me~100 ~50>5,000>50Selective NDRA
PAL-594 3-CPM3-Cl, 3-Me27363010.09Balanced DA/5-HT Releaser
PAL-738 -3-CF3, 3-Me5845232.5Potent Triple Releaser

**Note: Phendimetrazine shows negligible affinity in vitro but is metabolized to Phenmetrazine in vivo. Values denote substrate release potency unless otherwise noted. *3-FPM values estimated from IC50 uptake inhibition correlation with Phenmetrazine.

Key Insight: The addition of electron-withdrawing groups at the 3-position (e.g., Chlorine in PAL-594) drastically increases affinity for SERT, shifting the profile from a pure stimulant (NDRA) to a more "entactogenic" profile similar to MDMA, while retaining high dopaminergic potency.

Experimental Protocols

To ensure reproducibility, we provide a standardized workflow for synthesis and biological evaluation.

A. Synthesis of 3-Substituted Phenmetrazine Analogs

Methodology adapted from the bromoketone reductive amination route.

  • Precursor Preparation: Bromination of the appropriate propiophenone (e.g., 3-fluoropropiophenone) using bromine in glacial acetic acid to yield the

    
    -bromoketone.
    
  • Amination: Reaction of the

    
    -bromoketone with excess ethanolamine (or N-substituted amino alcohol) in acetonitrile at 0°C to room temperature.
    
  • Cyclization/Reduction:

    • Step A: Acid-catalyzed cyclization (using HCl/MeOH) to form the morpholine ring intermediate.

    • Step B: Reduction of the intermediate using Sodium Borohydride (

      
      ) in methanol.
      
  • Purification: Acid-base extraction followed by recrystallization as the hydrochloride or fumarate salt.

B. In Vitro Monoamine Uptake/Release Assay

Protocol for determining EC50/IC50 values in rat brain synaptosomes.

Assay_Workflow Step1 Tissue Preparation (Rat Caudate Nucleus) Step2 Synaptosome Isolation (Homogenization & Centrifugation) Step1->Step2 Step3 Incubation (Test Compound + [3H]-Neurotransmitter) Step2->Step3 Step4 Filtration (GF/B Filters + Cell Harvester) Step3->Step4 Step5 Scintillation Counting (Quantify Radioactivity) Step4->Step5 Step6 Data Analysis (Non-linear Regression -> EC50) Step5->Step6

Figure 2: Workflow for radiometric monoamine transporter assays.

Critical Control Points:

  • Buffer Composition: Use Krebs-phosphate buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant) to prevent neurotransmitter degradation.

  • Release vs. Uptake: To distinguish release (EC50) from uptake inhibition (IC50), pre-load synaptosomes with

    
    -labeled neurotransmitter before adding the test drug.
    
References
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drug action.[1][5][6] European Journal of Pharmacology, 479(1-3), 23-40. Link

  • Blough, B. E., et al. (2015).[5] Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction.[5] Drug and Alcohol Dependence, 146, e48.[5] Link

  • McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[7][8] Drug Testing and Analysis, 9(3), 369-377. Link

  • Banks, M. L., et al. (2013). Abuse potential and pharmacodynamics of phendimetrazine and phenmetrazine in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics, 345(1), 1-11. Link

  • Rothman, R. B., et al. (2002). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 106(19), 2414-2416. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[4-(Difluoromethoxy)phenyl]morpholine

A Proactive Safety Framework for Handling 2-[4-(Difluoromethoxy)phenyl]morpholine Hazard Analysis: A Structurally-Informed Perspective The potential hazards of 2-[4-(Difluoromethoxy)phenyl]morpholine are inferred from it...

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 2-[4-(Difluoromethoxy)phenyl]morpholine

Hazard Analysis: A Structurally-Informed Perspective

The potential hazards of 2-[4-(Difluoromethoxy)phenyl]morpholine are inferred from its constituent functional groups. This analysis forms the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

  • Morpholine Moiety : The morpholine ring is the primary driver of the compound's potential corrosivity and toxicity. Morpholine itself is classified as a flammable liquid and vapor that is toxic in contact with skin and harmful if swallowed or inhaled.[1][2][3] Crucially, it is known to cause severe skin burns and eye damage.[1][2][4][5] Therefore, 2-[4-(Difluoromethoxy)phenyl]morpholine must be treated as a corrosive and toxic substance.

  • Aromatic Ether System : The phenyl group and ether linkage introduce considerations common to this chemical class. Ethers are known for their potential to form explosive peroxides upon prolonged storage and exposure to air and light.[6][7] While the substitution pattern may influence this tendency, it is a critical long-term storage consideration.

  • Difluoromethoxy Group : The presence of this fluorinated group necessitates special caution. Fluorinated organic compounds can have unique toxicological profiles and may release highly toxic gases, such as hydrogen fluoride, upon combustion or decomposition.[8][9] Disposal of such compounds requires professional handling to prevent environmental contamination and accidental release.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory for all operations involving this compound. The selection of PPE must be based on the potential for direct contact, inhalation, and splash hazards.

Engineering Controls: The First Line of Defense

All handling of 2-[4-(Difluoromethoxy)phenyl]morpholine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][4][6][7][10] An operational safety shower and eyewash station must be located in immediate proximity to the work area.[11]

Primary Protective Gear
  • Eye and Face Protection : Due to the high risk of severe eye damage from the morpholine moiety, chemical safety goggles in conjunction with a full-face shield are required.[1][4][7]

  • Skin and Body Protection : A flame-resistant laboratory coat should be worn at all times.[6][7] Standard laboratory attire, including full-length pants and closed-toe shoes, is also required.[7] For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron or suit should be considered.

  • Respiratory Protection : If there is a potential for exposure above established limits or if engineering controls are compromised, a full-face respirator with organic vapor cartridges should be used.[7][12] All personnel requiring respirators must be properly fit-tested and trained.

Hand Protection: Glove Selection

The choice of gloves is critical due to the compound's complex nature as both a morpholine derivative and an ether. Ethers are known to permeate standard nitrile gloves with relative ease.[6] Therefore, a robust glove strategy is essential.

Table 1: Glove Selection for Handling 2-[4-(Difluoromethoxy)phenyl]morpholine

Glove MaterialSuitability for Incidental ContactSuitability for Extended ContactNotes
Nitrile FairPoor (Not Recommended)Suitable for brief handling but should be changed immediately upon contamination. Ethers can permeate nitrile in as little as 15 minutes.[6][13]
Neoprene GoodFairOffers moderate chemical resistance against a range of chemicals including acids, bases, and alcohols.[7][13]
Butyl Rubber Very GoodGoodRecommended for handling polar organics like ethers.[13] May have impaired dexterity.
Fluoroelastomer (Viton™) ExcellentVery GoodProvides excellent resistance to aromatic and chlorinated solvents but may be poor against some amines.[13]

Recommended Protocol : Double-gloving is strongly advised. An inner nitrile glove can be worn for dexterity, with a more robust outer glove, such as butyl rubber or fluoroelastomer, for chemical resistance. Gloves must be changed immediately if contamination is suspected.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk.

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling 2-[4-(Difluoromethoxy)phenyl]morpholine from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Functionality prep2 Assemble All Required Materials & Equipment prep1->prep2 prep3 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep2->prep3 handle1 Weigh Compound on Tared Weigh Paper or in a Sealed Vial prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvents and Reagents Slowly handle2->handle3 handle4 Securely Cap and Begin Reaction handle3->handle4 clean1 Quench Reaction (If Applicable) handle4->clean1 clean2 Segregate Waste into Labeled Hazardous Waste Containers clean1->clean2 clean3 Decontaminate Glassware and Surfaces clean2->clean3 clean4 Remove Outer Gloves, Followed by Inner Gloves clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Safe handling workflow for 2-[4-(Difluoromethoxy)phenyl]morpholine.

Spill Management

In the event of a spill, execute the following steps immediately:

  • Alert Personnel : Inform everyone in the immediate area and evacuate if necessary.

  • Isolate : If safe to do so, prevent the spill from spreading by using a non-flammable absorbent material like sand or diatomaceous earth.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Report : Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup : Do not attempt to clean up a large spill without guidance from EHS. For very small spills, trained personnel wearing appropriate PPE may use an absorbent material, which should then be placed in a sealed container for hazardous waste disposal.[3]

Disposal Plan

Due to the compound's fluorinated nature and unknown reactivity profile, in-laboratory neutralization or disposal is strictly prohibited .[8] The unpredictable reactivity of such compounds can lead to violent reactions or the release of toxic gases.[8]

All waste containing 2-[4-(Difluoromethoxy)phenyl]morpholine, including contaminated consumables and reaction byproducts, must be disposed of through a licensed hazardous waste management service.[8][10][15]

G start Waste Generated (Solid or Liquid) collect Collect waste in a clearly labeled, sealed, and compatible container. start->collect q1 Is the waste container compatible and properly labeled? relabel Correctly label container with full chemical name and hazard symbols. q1->relabel No store Store container in a designated, well-ventilated satellite accumulation area. q1->store Yes collect->q1 relabel->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs end Professional Disposal by Licensed Vendor contact_ehs->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Difluoromethoxy)phenyl]morpholine
Reactant of Route 2
Reactant of Route 2
2-[4-(Difluoromethoxy)phenyl]morpholine
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